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  • Product: 4-(4-Methoxyphenyl)isoxazol-5-amine
  • CAS: 183666-47-9

Core Science & Biosynthesis

Foundational

biological activity of 4-(4-Methoxyphenyl)isoxazol-5-amine

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)isoxazol-5-amine Foreword: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)isoxazol-5-amine

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4][5] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide feature this versatile core, underscoring its clinical significance.[1][4][5] This guide focuses on a specific, yet important, member of this family: 4-(4-Methoxyphenyl)isoxazol-5-amine, exploring its chemical attributes, synthesis, and, most critically, its role as a key intermediate in the development of potent enzyme inhibitors.

Compound Profile: 4-(4-Methoxyphenyl)isoxazol-5-amine

4-(4-Methoxyphenyl)isoxazol-5-amine is a solid organic compound characterized by the fusion of an isoxazole ring with a methoxy-substituted phenyl group. This structure provides a unique combination of a hydrogen-bond-donating amine group and a lipophilic methoxyphenyl moiety, making it an attractive building block for combinatorial chemistry and targeted drug synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical Form Solid
Melting Point 135-139 °C[6]
SMILES COc1ccc(cc1)-c2cnoc2N
InChI Key IDNIKDCAFQCCIS-UHFFFAOYSA-N

Synthesis Strategies: Constructing the Isoxazole Core

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. While specific synthesis data for 4-(4-Methoxyphenyl)isoxazol-5-amine is not detailed in the provided literature, its structure allows us to infer a logical synthetic pathway based on common methodologies for creating 3,4,5-substituted isoxazoles. A prevalent and efficient method involves a multi-component reaction, which offers advantages in atom economy and procedural simplicity.[4][7][8]

A representative approach involves the condensation of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride.[3][4][7] The causality behind this choice lies in the sequential formation of an oxime and subsequent intramolecular cyclization, driven by the nucleophilicity of the oxime oxygen attacking the ester carbonyl, ultimately leading to the stable aromatic isoxazole ring.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product A Ethyl 2-cyano-2-(4-methoxyphenyl)acetate P1 In-situ formation of Cyano-ketoxime intermediate A->P1 B Hydroxylamine Hydrochloride B->P1 C Base (e.g., Triethylamine) C->P1 P2 Intramolecular Cyclization P1->P2 Heat/ Solvent P3 Tautomerization & Aromatization P2->P3 Z 4-(4-Methoxyphenyl)isoxazol-5-amine P3->Z

Caption: A logical workflow for the synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Biological Activity: A Gateway to Carbonic Anhydrase Inhibition

While the broader isoxazole class exhibits diverse bioactivities, including anticancer and antimicrobial effects, the primary documented application of 4-(4-Methoxyphenyl)isoxazol-5-amine is as a crucial intermediate for synthesizing potent enzyme inhibitors.[5][9][10] Specifically, it serves as a precursor for developing primary sulfonamides that target human carbonic anhydrases (hCAs).[6]

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer where their activity is linked to tumor progression and pH regulation. The 5-amino group on the isoxazole ring is strategically positioned for chemical modification, allowing for the introduction of a sulfamoyl group (-SO₂NH₂), which is the classic zinc-binding group for potent CA inhibitors. The 4-(4-methoxyphenyl) portion of the molecule acts as a scaffold that can be further functionalized to achieve isoform-selective inhibition by interacting with amino acid residues outside the enzyme's active site.

G cluster_synthesis Synthetic Pathway cluster_enzyme Enzyme Interaction A 4-(4-Methoxyphenyl) isoxazol-5-amine C Isoxazole-based Sulfonamide Inhibitor A->C B Sulfamoyl Chloride (or related reagent) B->C D Carbonic Anhydrase Active Site (with Zn²⁺ ion) C->D Sulfonamide group chelates Zinc ion E Inhibition of CO₂ Hydration D->E

Caption: Pathway from the core compound to carbonic anhydrase inhibition.

Experimental Protocols

To provide actionable insights for researchers, this section details a representative protocol for the synthesis of an isoxazole derivative and a self-validating assay for evaluating its biological activity.

General Protocol for Isoxazole Synthesis

This protocol is a generalized procedure based on established methods for synthesizing isoxazol-5(4H)-ones, which are structurally related to the topic compound.[4][7][8]

Objective: To synthesize a 3,4-disubstituted isoxazole derivative via a one-pot, three-component reaction.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate, 1 mmol)

  • Aldehyde derivative (e.g., 4-methoxybenzaldehyde, 1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Catalyst (e.g., amine-functionalized cellulose or a simple base like triethylamine)[4]

  • Solvent (e.g., water or ethanol, 10 mL)[4]

  • Magnetic stirrer and reaction flask

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), the aldehyde derivative (1 mmol), and the catalyst in 10 mL of the chosen solvent.[7]

  • Reaction Execution: Stir the mixture vigorously at room temperature. The causality for room temperature conditions is that the reaction is often efficient without heating, which aligns with green chemistry principles.[4]

  • Monitoring: Monitor the reaction's progress using TLC analysis until the starting materials are consumed.

  • Product Isolation: Upon completion, the product often precipitates out of the solution. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (3 x 10 mL) to remove any unreacted starting materials or soluble impurities.[7]

  • Drying and Characterization: Air-dry the purified product. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a self-validating colorimetric assay to measure the inhibition of carbonic anhydrase activity. The principle relies on the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, detectable at 400 nm.

Objective: To determine the inhibitory potency (IC₅₀) of a synthesized isoxazole-based sulfonamide against a human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Purified hCA II enzyme

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate solution

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Acetazolamide (AZM) as a positive control inhibitor

  • DMSO as a negative (vehicle) control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control (Acetazolamide) in the assay buffer. The final DMSO concentration in all wells should be kept constant (e.g., <1%) to avoid solvent effects.

  • Enzyme Incubation: In the wells of a 96-well plate, add 20 µL of the appropriate inhibitor dilution (or DMSO for control wells). Add 140 µL of the hCA II enzyme solution to each well. Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Assay Initiation (Self-Validation Step):

    • Negative Control (100% Activity): Wells containing enzyme + DMSO.

    • Positive Control (Max Inhibition): Wells containing enzyme + high concentration of Acetazolamide.

    • Test Wells: Wells containing enzyme + test compound dilutions.

    • Initiate the reaction by adding 40 µL of the NPA substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Normalize the data by setting the rate of the negative control (DMSO) to 100% activity and the background rate (no enzyme) to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Trustworthiness Check: The assay is considered valid if the positive control (Acetazolamide) shows a potent IC₅₀ value consistent with literature reports and the signal-to-background ratio in the negative control is high.

Conclusion and Future Directions

4-(4-Methoxyphenyl)isoxazol-5-amine stands out not for its intrinsic biological activity but as a highly valuable and strategically designed scaffold. Its utility in the synthesis of targeted enzyme inhibitors, particularly for the carbonic anhydrase family, highlights the sophisticated role of chemical building blocks in modern drug discovery.[6] The isoxazole core provides a stable and synthetically accessible platform, while the methoxyphenyl and amine functionalities offer precise points for modification to enhance potency and selectivity. Future research should continue to leverage this and related isoxazole scaffolds to explore inhibitors for other enzyme classes and to develop novel therapeutics for a range of human diseases.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link].

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link].

  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link].

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Allied Sciences. Available at: [Link].

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link].

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Center for Biotechnology Information. Available at: [Link].

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link].

  • (PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. ResearchGate. Available at: [Link].

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available at: [Link].

Sources

Exploratory

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 4-(4-Methoxyphenyl)isoxazol-5-amine

Foreword: Charting the Unexplored Therapeutic Landscape of a Novel Isoxazole Derivative In the dynamic realm of drug discovery, the isoxazole scaffold has consistently emerged as a privileged structure, underpinning a di...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Therapeutic Landscape of a Novel Isoxazole Derivative

In the dynamic realm of drug discovery, the isoxazole scaffold has consistently emerged as a privileged structure, underpinning a diverse array of clinically significant therapeutic agents.[1] Its inherent electronic properties and versatile synthetic accessibility have rendered it a cornerstone in medicinal chemistry. This guide focuses on a specific, yet largely uncharacterized, member of this family: 4-(4-Methoxyphenyl)isoxazol-5-amine. While the broader class of isoxazoles is known to exhibit a wide spectrum of biological activities—including anti-inflammatory, anticancer, and neuroprotective effects—the precise molecular targets of this particular derivative remain to be elucidated.[1]

This document is crafted not as a mere repository of established facts, but as a strategic roadmap for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded framework for the systematic identification and validation of the therapeutic targets of 4-(4-Methoxyphenyl)isoxazol-5-amine. By integrating computational prediction with rigorous experimental validation, we aim to empower researchers to unlock the full therapeutic potential of this promising molecule. Our approach is rooted in a deep understanding of structure-activity relationships (SAR) and the application of cutting-edge methodologies in chemical biology and pharmacology.

I. The Isoxazole Scaffold: A Foundation of Therapeutic Diversity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous FDA-approved drugs.[1] Its unique electronic and steric features allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile building block for targeted therapies.

Known Biological Activities of Isoxazole Derivatives:

  • Anti-inflammatory: Many isoxazole-containing compounds, such as the selective COX-2 inhibitor Valdecoxib, demonstrate potent anti-inflammatory properties.[1]

  • Anticancer: The isoxazole moiety is present in various anticancer agents that act through mechanisms such as kinase inhibition and disruption of tubulin polymerization.[1]

  • Neuroprotective: Certain isoxazole derivatives have shown promise as inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative diseases.

  • Antimicrobial: The isoxazole core is a feature of several antibacterial and antifungal drugs.

The structure of 4-(4-Methoxyphenyl)isoxazol-5-amine, with its methoxy-substituted phenyl ring and a primary amine, suggests several avenues for therapeutic exploration. The methoxyphenyl group can engage in hydrophobic and aromatic interactions, while the amino group can act as a hydrogen bond donor, crucial for binding to many protein targets.

II. Hypothesis-Driven Target Identification: A Multi-pronged Strategy

Given the absence of direct biological data for 4-(4-Methoxyphenyl)isoxazol-5-amine, a systematic, hypothesis-driven approach to target identification is paramount. This strategy integrates computational modeling with focused in vitro screening to efficiently narrow down the vast landscape of potential biological targets.

A. Computational Target Prediction: In Silico Exploration

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a novel compound.

1. Pharmacophore Modeling and Virtual Screening:

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. By generating pharmacophore models based on known inhibitors of relevant target classes (e.g., COX, MAO, kinases), we can virtually screen 4-(4-Methoxyphenyl)isoxazol-5-amine for potential fits.

2. Molecular Docking:

Molecular docking simulations can predict the preferred orientation of our compound within the binding site of a putative target protein. This allows for an estimation of binding affinity and an analysis of the key molecular interactions driving the binding event.

Table 1: Prioritized Potential Target Classes for 4-(4-Methoxyphenyl)isoxazol-5-amine

Target ClassRationale for PrioritizationKey Enzymes/Receptors for Initial Screening
Cyclooxygenases (COX) The 4-phenylisoxazole scaffold is a known feature of COX inhibitors. The methoxy group may confer selectivity.COX-1, COX-2
Monoamine Oxidases (MAO) Isoxazole derivatives have been identified as MAO inhibitors. The amine group could be crucial for interaction.MAO-A, MAO-B
Protein Kinases The isoxazole ring is a common scaffold in kinase inhibitors, often acting as a hinge-binding motif.A panel of representative kinases (e.g., Src, Abl, VEGFR2)
G-Protein Coupled Receptors (GPCRs) The overall structure bears some resemblance to ligands of aminergic GPCRs.A panel of aminergic receptors (e.g., serotonin, dopamine, adrenergic)
B. Experimental Target Identification Workflow

The following diagram illustrates a logical workflow for the experimental identification and validation of the therapeutic targets of 4-(4-Methoxyphenyl)isoxazol-5-amine.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: Cellular & In Vivo Validation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Broad Panel\nIn Vitro Screening Broad Panel In Vitro Screening Compound Synthesis\n& Characterization->Broad Panel\nIn Vitro Screening Test Compound Hit Identification Hit Identification Broad Panel\nIn Vitro Screening->Hit Identification Activity Data Direct Target Engagement Assays\n(CETSA, SPR, ITC) Direct Target Engagement Assays (CETSA, SPR, ITC) Hit Identification->Direct Target Engagement Assays\n(CETSA, SPR, ITC) Prioritized Hits Mechanism of Action Studies Mechanism of Action Studies Direct Target Engagement Assays\n(CETSA, SPR, ITC)->Mechanism of Action Studies Confirmed Targets Cell-Based Assays Cell-Based Assays Mechanism of Action Studies->Cell-Based Assays Validated MOA In Vivo Model Testing In Vivo Model Testing Cell-Based Assays->In Vivo Model Testing Cellular Efficacy

Caption: Experimental workflow for target identification and validation.

III. Detailed Methodologies for Target Validation

Once initial hits are identified through screening, rigorous biophysical and biochemical assays are required to confirm direct target engagement and elucidate the mechanism of action.

A. In Vitro Enzyme Inhibition Assays

Objective: To determine if 4-(4-Methoxyphenyl)isoxazol-5-amine directly inhibits the activity of a purified enzyme.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent and horseradish peroxidase (for detection).

    • 4-(4-Methoxyphenyl)isoxazol-5-amine (test compound).

    • Celecoxib (positive control).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Procedure: a. Prepare a serial dilution of the test compound and positive control in DMSO. b. In a 96-well plate, add the enzyme, assay buffer, and the test compound or control. c. Pre-incubate the mixture at room temperature for 15 minutes. d. Initiate the reaction by adding arachidonic acid. e. Incubate at 37°C for 10 minutes. f. Stop the reaction and add the Amplex Red reagent/HRP mixture. g. Measure the fluorescence (excitation 530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. Radioligand Binding Assays

Objective: To determine if 4-(4-Methoxyphenyl)isoxazol-5-amine binds to a specific receptor.

Protocol: GPCR Radioligand Binding Assay (Competition)

  • Reagents and Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target receptor (e.g., [³H]-Serotonin for 5-HT receptors).

    • 4-(4-Methoxyphenyl)isoxazol-5-amine (test compound).

    • A known non-radiolabeled ligand for the target receptor (positive control).

    • Binding buffer.

    • Glass fiber filters.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or positive control. b. Incubate at a specific temperature for a defined period to reach equilibrium. c. Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. d. Wash the filters with ice-cold binding buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

C. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[2]

Protocol: Western Blot-based CETSA

  • Reagents and Materials:

    • Cultured cells expressing the target protein.

    • 4-(4-Methoxyphenyl)isoxazol-5-amine (test compound).

    • Lysis buffer.

    • Antibodies specific to the target protein.

  • Procedure: a. Treat cultured cells with the test compound or vehicle control. b. Heat the cell suspensions at a range of temperatures. c. Cool the samples and lyse the cells. d. Separate the soluble and aggregated protein fractions by centrifugation. e. Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Generate a melting curve for the target protein in the presence and absence of the test compound.

    • A shift in the melting curve to a higher temperature indicates thermal stabilization and direct target engagement.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Compound/Vehicle Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Temperature Gradient Fractionation Fractionation Cell Lysis->Fractionation Lysate Protein Quantification Protein Quantification Fractionation->Protein Quantification Soluble Fraction Data Analysis Data Analysis Protein Quantification->Data Analysis Western Blot/MS

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

D. Isothermal Titration Calorimetry (ITC)

Objective: To provide a complete thermodynamic profile of the binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol: ITC for Drug-Target Binding

  • Reagents and Materials:

    • Purified target protein.

    • 4-(4-Methoxyphenyl)isoxazol-5-amine (ligand).

    • Matching buffer for protein and ligand.

  • Procedure: a. Load the ligand into the ITC syringe and the protein into the sample cell. b. Perform a series of small, sequential injections of the ligand into the protein solution. c. Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine KD, n, and ΔH.

IV. Concluding Remarks and Future Directions

The exploration of the therapeutic potential of 4-(4-Methoxyphenyl)isoxazol-5-amine represents a compelling opportunity in drug discovery. This guide has outlined a systematic and technically robust strategy for the identification and validation of its molecular targets. By leveraging a synergistic combination of computational prediction and rigorous experimental validation, researchers can efficiently navigate the complexities of target deconvolution.

The successful identification of high-affinity targets will pave the way for subsequent lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics. The methodologies detailed herein provide a solid foundation for these future endeavors, ensuring that the investigation of 4-(4-Methoxyphenyl)isoxazol-5-amine is conducted with the highest degree of scientific integrity and rigor. The journey from a novel chemical entity to a life-changing medicine is arduous, but it begins with the fundamental understanding of its mechanism of action—a journey this guide is designed to facilitate.

References

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Sources

Foundational

A Theoretical and Computational Exploration of 4-(4-Methoxyphenyl)isoxazol-5-amine: A Guide for Researchers

This technical guide provides an in-depth examination of the theoretical and computational chemistry of 4-(4-Methoxyphenyl)isoxazol-5-amine, a member of the pharmacologically significant isoxazole family. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth examination of the theoretical and computational chemistry of 4-(4-Methoxyphenyl)isoxazol-5-amine, a member of the pharmacologically significant isoxazole family. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established computational methodologies with expert insights to illuminate the structural, electronic, and potential biological properties of this molecule. In the absence of extensive direct experimental and computational data for this specific molecule, we will draw upon established principles and available data for closely related analogues, particularly its isomer 5-amino-3-(4-methoxyphenyl)isoxazole, to construct a robust theoretical framework.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serving as a versatile structural motif in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic nature and conformational flexibility of the isoxazole core, which can be finely tuned by substituent groups, make it a privileged scaffold in drug design. Computational and theoretical studies are indispensable tools for predicting the physicochemical properties, reactivity, and biological interactions of novel isoxazole derivatives, thereby accelerating the drug discovery process.

Molecular Structure and Geometry Optimization

A crucial first step in the computational analysis of any molecule is the determination of its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum mechanical methods.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used method for calculating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules. A common and effective basis set for such calculations is 6-311G(d,p), which provides a good description of the electron distribution.

Protocol for Geometry Optimization:

A standardized workflow for the geometry optimization of 4-(4-Methoxyphenyl)isoxazol-5-amine is outlined below.

G cluster_input Input Preparation cluster_calc Calculation cluster_analysis Analysis start Construct Initial 3D Structure (e.g., from 2D sketch or analog crystal structure) software Select Computational Chemistry Software (e.g., Gaussian, ORCA, Spartan) start->software method Define Theoretical Method: Functional: B3LYP Basis Set: 6-311G(d,p) software->method job Run Geometry Optimization Calculation method->job convergence Check for Convergence Criteria: - Energy change - Force and displacement job->convergence freq Perform Frequency Calculation on Optimized Geometry convergence->freq verify Verify Minimum Energy Structure (Absence of imaginary frequencies) freq->verify output Extract Optimized Geometric Parameters (Bond lengths, bond angles, dihedral angles) verify->output

Caption: A typical workflow for the geometry optimization of a small organic molecule using DFT.

Predicted Geometric Parameters: Insights from an Isomer

While the precise crystal structure of 4-(4-Methoxyphenyl)isoxazol-5-amine is not publicly available, the crystal structure of its isomer, 5-amino-3-(4-methoxyphenyl)isoxazole, provides valuable insights. In this related molecule, the dihedral angle between the isoxazole and phenyl rings is a mere 7.30 (13)°, indicating a nearly planar overall structure[1]. This planarity is likely to be a feature of the target molecule as well, facilitating π-π stacking interactions in a biological context. DFT calculations on 4-(4-Methoxyphenyl)isoxazol-5-amine would likely predict a similarly small dihedral angle.

ParameterExpected Value Range (based on related structures)
C-C (phenyl ring)~1.39 Å
C-O (ether)~1.37 Å
C-N (isoxazole)~1.35 Å
N-O (isoxazole)~1.43 Å
Dihedral Angle (Phenyl-Isoxazole)5-15°

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311G(d,p) level determined a HOMO-LUMO energy gap of 4.9266 eV[2]. It is anticipated that 4-(4-Methoxyphenyl)isoxazol-5-amine would possess a comparable energy gap.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

MEP_Diagram cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule PositivePotential Blue Regions: - Low electron density - Electrophilic character (e.g., Amine hydrogens) PositivePotential->Molecule Likely sites for nucleophilic attack NegativePotential NegativePotential NegativePotential->Molecule Likely sites for electrophilic attack

Caption: A conceptual diagram illustrating the interpretation of a Molecular Electrostatic Potential (MEP) map.

For 4-(4-Methoxyphenyl)isoxazol-5-amine, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack and their potential to act as hydrogen bond donors.

Spectroscopic Analysis: A Computational-Experimental Correlation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental spectra, one can confirm the structure of a synthesized compound. Key vibrational frequencies for 4-(4-Methoxyphenyl)isoxazol-5-amine would include N-H stretching of the amine group, C=N stretching of the isoxazole ring, and C-O stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. A strong correlation between the calculated and experimentally observed chemical shifts provides a high degree of confidence in the proposed molecular structure.

Spectroscopic TechniqueKey Expected Signals for 4-(4-Methoxyphenyl)isoxazol-5-amine
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1620 (C=N stretch), ~1250 (C-O stretch)
¹H NMR (ppm) ~7.5-6.9 (aromatic protons), ~5.0-4.0 (amine protons), ~3.8 (methoxy protons)
¹³C NMR (ppm) ~160-150 (isoxazole carbons), ~130-114 (aromatic carbons), ~55 (methoxy carbon)

Molecular Docking and Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.

Rationale for Target Selection

Given the known biological activities of isoxazole derivatives, potential protein targets for 4-(4-Methoxyphenyl)isoxazol-5-amine could include enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, or various kinases, which are implicated in cancer.

Molecular Docking Protocol:

The process of performing a molecular docking study is outlined below.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_post Post-Docking Analysis ligand_prep Prepare Ligand Structure: - 3D structure from DFT - Assign partial charges grid_gen Define Binding Site (Grid Box) ligand_prep->grid_gen receptor_prep Prepare Receptor Structure: - Obtain from PDB - Remove water, add hydrogens receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina, GOLD) grid_gen->docking_run pose_analysis Analyze Binding Poses and Scores docking_run->pose_analysis interaction_analysis Visualize and Analyze Interactions (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for a molecular docking study.

Predicted Interactions and Drug-Likeness

A molecular docking study of 4-(4-Methoxyphenyl)isoxazol-5-amine would likely reveal key interactions such as hydrogen bonding between the amine group and polar residues in the active site of a target protein. The methoxyphenyl group could engage in hydrophobic or π-stacking interactions.

Furthermore, computational tools can predict the "drug-likeness" of a molecule based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by Lipinski's Rule of Five. These in silico predictions can help prioritize compounds for further experimental investigation.

Conclusion and Future Directions

The theoretical and computational studies outlined in this guide provide a powerful framework for understanding the structure-property relationships of 4-(4-Methoxyphenyl)isoxazol-5-amine. While direct experimental data for this specific molecule is limited, the application of established computational methodologies, guided by data from closely related analogues, allows for robust predictions of its geometric, electronic, and potential biological properties.

Future experimental work should focus on the synthesis and thorough spectroscopic characterization of 4-(4-Methoxyphenyl)isoxazol-5-amine to validate these theoretical predictions. Subsequent biological screening against relevant targets, informed by molecular docking studies, could uncover novel therapeutic applications for this promising isoxazole derivative.

References

  • El Mahmoudi, A., Chkirate, K., Tachallait, H., Van Meervelt, L., & Anouar, E. H. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(4), M1488. [Link][2][3][4]

  • Nunez, A., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 336–341. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Laboratory Synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine

Abstract This application note provides a comprehensive, field-proven protocol for the laboratory synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine, a key heterocyclic building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine, a key heterocyclic building block in medicinal chemistry and drug development. The described two-step methodology is designed for reliability and scalability, beginning with the base-mediated formylation of 4-methoxyphenylacetonitrile to yield a crucial β-oxonitrile intermediate, followed by a cyclocondensation reaction with hydroxylamine. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and detailed characterization data to ensure procedural fidelity and successful synthesis for researchers and drug development professionals.

Introduction and Scientific Context

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Within this class, 5-aminoisoxazoles are particularly important as versatile synthetic intermediates. The amine functionality at the C5 position serves as a critical handle for further molecular elaboration, enabling the construction of complex molecules, including potent enzyme inhibitors, receptor antagonists, and various therapeutic agents.

The target molecule, 4-(4-Methoxyphenyl)isoxazol-5-amine, incorporates the electron-donating methoxyphenyl group, a common motif in bioactive compounds that can enhance metabolic stability and receptor binding affinity. A reliable and well-documented synthetic route is therefore essential for researchers exploring structure-activity relationships in this chemical space.

This document details a robust two-step synthesis that is amenable to standard laboratory equipment. The chosen pathway proceeds through a Claisen-type condensation to form an α-formylnitrile (a β-ketonitrile equivalent), which readily undergoes cyclization with hydroxylamine. This method was selected for its high efficiency and the relative accessibility of its starting materials.

Reaction Principle and Mechanism

The synthesis of 4-aryl-5-aminoisoxazoles from arylacetonitriles is a classic and effective strategy rooted in the chemistry of β-dicarbonyl compounds and their analogues. The overall process can be dissected into two primary transformations:

Step 1: Formylation of 4-Methoxyphenylacetonitrile. This step is a base-catalyzed Claisen condensation. A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of 4-methoxyphenylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion yields the sodium salt of 2-(4-methoxyphenyl)-3-oxopropanenitrile.

Step 2: Cyclocondensation with Hydroxylamine. The β-oxonitrile intermediate is the key precursor for the isoxazole ring. The reaction with hydroxylamine (NH₂OH) proceeds via a multi-stage mechanism. First, the more nucleophilic nitrogen of hydroxylamine attacks the aldehyde carbonyl of the β-oxonitrile to form a hemiaminal, which then dehydrates to an oxime intermediate. Subsequently, an intramolecular nucleophilic attack by the oxime's oxygen atom onto the carbon of the nitrile group initiates the cyclization. Tautomerization of the resulting cyclic imine yields the final aromatic 5-aminoisoxazole product. This cyclization is highly efficient and regioselective, reliably producing the desired isomer.[1]

Reaction_Mechanism cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclocondensation Start1 4-Methoxyphenylacetonitrile Base + NaOEt + Ethyl Formate Start1->Base Deprotonation Intermediate_Salt Sodium 2-(4-methoxyphenyl)-3-oxopropanenitrile Base->Intermediate_Salt Nucleophilic Acyl Substitution Intermediate_Salt_2 Sodium 2-(4-methoxyphenyl)-3-oxopropanenitrile Reagent2 + NH2OH·HCl + Base (e.g., Pyridine) Intermediate_Salt_2->Reagent2 Acidification & Oxime Formation Product 4-(4-Methoxyphenyl)isoxazol-5-amine Reagent2->Product Intramolecular Cyclization Synthesis_Workflow Start 4-Methoxyphenylacetonitrile + Ethyl Formate Step1 NaOEt, Diethyl Ether Stir 12h @ RT Start->Step1 Intermediate Sodium 2-(4-methoxyphenyl)-3-oxopropanenitrile Step1->Intermediate Step2 1. Dissolve in EtOH/H2O 2. Add NH2OH·HCl 3. Add Pyridine 4. Reflux 4h Intermediate->Step2 Workup Cool, Precipitate Filter & Wash Step2->Workup Product Crude Product Workup->Product Purification Recrystallize from Ethanol Product->Purification Final Pure 4-(4-Methoxyphenyl)isoxazol-5-amine Purification->Final

Sources

Application

The Strategic Utility of 4-(4-Methoxyphenyl)isoxazol-5-amine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the isoxazole ring stands out for its versatile chemical reactivity and its prevalence in a wide array of biologically active compounds. This guide provides an in-depth exploration of 4-(4-Methoxyphenyl)isoxazol-5-amine, a key intermediate whose structural features make it a valuable asset in the synthesis of targeted therapeutics, particularly in the realms of anti-inflammatory and oncology research.

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique electronic properties and conformational rigidity. This structure is found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] The presence of an amine group at the 5-position and a methoxyphenyl group at the 4-position of the isoxazole ring in the title compound offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols for the synthesis, purification, and characterization of 4-(4-Methoxyphenyl)isoxazol-5-amine, as well as insights into its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis and for ensuring the quality and purity of the final product. The key properties of 4-(4-Methoxyphenyl)isoxazol-5-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Solid
InChI 1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3
SMILES COc1ccc(cc1)-c2cnoc2N

Synthesis Protocol: A Guided Pathway

The synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine can be efficiently achieved through the condensation of a β-ketonitrile with hydroxylamine. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization reaction.[2]

Reaction Scheme

Synthesis_Scheme starting_material 2-(4-methoxybenzoyl)acetonitrile product 4-(4-Methoxyphenyl)isoxazol-5-amine starting_material->product + NH2OH (Base, Solvent) hydroxylamine Hydroxylamine (NH2OH)

Caption: Synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.057 mol) of 2-(4-methoxybenzoyl)acetonitrile in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 4.7 g (0.068 mol) of hydroxylamine hydrochloride, followed by the dropwise addition of a solution of 5.4 g (0.135 mol) of sodium hydroxide in 20 mL of water. The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation of Crude Product: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

Purification Protocol: Attaining Pharmaceutical Grade Purity

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.

Recrystallization Procedure
  • Solvent Selection: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the synthesized intermediate is a critical step in pharmaceutical manufacturing. A combination of spectroscopic techniques should be employed for comprehensive characterization.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Synthesis Synthesis Purification Purification Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (1H & 13C) TLC->NMR FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS

Caption: Quality control workflow for 4-(4-Methoxyphenyl)isoxazol-5-amine.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons of the methoxyphenyl ring (two doublets, ~6.9 and 7.6 ppm), the isoxazole ring proton (singlet, ~5.0-5.5 ppm), and the amine protons (broad singlet, exchangeable with D₂O).[3][4]
¹³C NMR Resonances for the methoxy carbon, aromatic carbons, and the carbons of the isoxazole ring.[5][6]
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching of the amine group (~3300-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups (~2850-3100 cm⁻¹), C=N and C=C stretching of the isoxazole and aromatic rings (~1500-1650 cm⁻¹), and C-O stretching of the ether (~1250 cm⁻¹).
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ).

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

4-(4-Methoxyphenyl)isoxazol-5-amine is a valuable precursor for the synthesis of a variety of complex pharmaceutical molecules, particularly kinase inhibitors. The amine group provides a convenient handle for the introduction of diverse substituents through reactions such as acylation, sulfonylation, and reductive amination.

One notable application is in the synthesis of analogues of selective COX-2 inhibitors like Celecoxib, which feature a diaryl heterocyclic core.[7][8] The structural motif of 4-(4-methoxyphenyl)isoxazol-5-amine is also found in potent inhibitors of other kinases, such as Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key player in the DNA damage response pathway.[9]

Illustrative Synthetic Application: Synthesis of an Amide Derivative

The following protocol outlines a general procedure for the acylation of 4-(4-Methoxyphenyl)isoxazol-5-amine, a common step in the elaboration of this intermediate into a more complex drug candidate.

Acylation Reaction Workflow

Acylation_Workflow Start 4-(4-Methoxyphenyl)isoxazol-5-amine Reaction Reaction Mixture Start->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-(4-(4-methoxyphenyl)isoxazol-5-yl)amide Purification->Product

Caption: Workflow for the acylation of 4-(4-Methoxyphenyl)isoxazol-5-amine.

General Acylation Protocol
  • Dissolution: Dissolve 1.0 equivalent of 4-(4-Methoxyphenyl)isoxazol-5-amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add 1.1 equivalents of the desired acyl chloride or anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Conclusion

4-(4-Methoxyphenyl)isoxazol-5-amine represents a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an ideal starting point for the development of novel drug candidates, particularly in the area of kinase inhibitors. The detailed protocols and analytical guidance provided in this document are intended to empower researchers to confidently utilize this valuable building block in their drug discovery endeavors. The continued exploration of isoxazole-based scaffolds promises to yield new generations of targeted therapies with improved efficacy and safety profiles.

References

  • Haj-Ali, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(1), 123. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molbank, 2022(4), M1493. Available at: [Link]

  • Manetti, F., et al. (2003). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Bioorganic & Medicinal Chemistry, 11(21), 4613-4623. Available at: [Link]

  • Shaabani, A., et al. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of the Serbian Chemical Society, 72(1), 43-47. Available at: [Link]

  • Penning, T. D., et al. (2017). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Organic Chemistry, 14(3), 171-180. Available at: [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal of Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 44(25), 4347-4354. Available at: [Link]

  • Haj-Ali, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • da Silva, R. G. M., et al. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

  • Dhar, T. G. M., et al. (2002). Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. Journal of Medicinal Chemistry, 45(11), 2127-2130. Available at: [Link]

  • PubChem. (n.d.). 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. Available at: [Link]

  • Brain, C. T., & Brunton, S. A. (2003). A novel route to 5-substituted 3-isoxazolols. Cyclization of N,O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 68(19), 7454-7458. Available at: [Link]

  • Bridges, A. J., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(19), 3798-3807. Available at: [Link]

  • Faivovich, J., et al. (2000). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 5(12), 1362-1372. Available at: [Link]

  • Li, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic & Medicinal Chemistry Letters, 101, 129623. Available at: [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Mohammadi, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives, Their Antioxidant Properties, and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Kumar, G. P., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(35), 22896-22908. Available at: [Link]

  • Knegtel, R., et al. (2019). Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor. Journal of Medicinal Chemistry, 62(11), 5547-5561. Available at: [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine using High-Performance Liquid Chromatography

Introduction 4-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic amine belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic amine belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate and precise quantification of this molecule is paramount for various stages of the drug development lifecycle, including pharmacokinetic studies, formulation analysis, stability testing, and quality control of the active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for the quantitative determination of 4-(4-Methoxyphenyl)isoxazol-5-amine in research and quality control settings. We present two robust analytical methods: a highly sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, ideal for bioanalytical applications, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity and content analysis. The protocols are designed to be self-validating, with a detailed framework for method validation based on the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development. While specific experimental data for 4-(4-Methoxyphenyl)isoxazol-5-amine is not widely published, its structure (containing a basic amine group and an aromatic methoxyphenyl moiety) suggests moderate polarity and good solubility in organic solvents like methanol and acetonitrile. The presence of chromophores makes it amenable to UV detection.

PropertyPredicted Value/CharacteristicImplication for Analysis
Chemical Formula C₁₀H₁₀N₂O₂---
Molecular Weight 190.20 g/mol Guides mass spectrometry settings.
Polarity Moderately PolarSuitable for reversed-phase HPLC.
Solubility Soluble in Methanol, AcetonitrileSimplifies stock solution and mobile phase preparation.
UV Absorbance Expected UV maxima due to aromatic ringsEnables quantification by HPLC-UV.
pKa (predicted) ~4-5 for the amine grouppH of mobile phase will affect retention and peak shape.

Primary Method: HPLC-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine), LC-MS/MS is the method of choice.[5] The specificity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in the presence of complex matrix components.[6]

Rationale for Method Design
  • Chromatography: Reversed-phase chromatography using a C18 column is selected for its versatility in retaining moderately polar compounds. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential interferences.

  • Mobile Phase: A combination of water and acetonitrile with a formic acid additive is a standard choice for LC-MS. Formic acid aids in the protonation of the analyte, enhancing its signal in positive ion electrospray ionization (ESI+).

  • Ionization: ESI in positive mode is chosen because the amine group on the isoxazole ring is readily protonated to form [M+H]⁺ ions.

  • Detection: Tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity.[6] A precursor ion (Q1) corresponding to the protonated molecule is selected and fragmented, and a specific product ion (Q3) is monitored for quantification.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation (from Plasma)

This protocol utilizes protein precipitation, a common and effective method for cleaning biological samples.[7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled analogue).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

G

Caption: Standard HPLC-UV instrument setup.

2. Chromatographic Conditions

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column Waters SunFire C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at λmax (e.g., 254 nm, to be determined)
Run Time 10 minutes

Method Validation Protocol

To ensure the analytical methods are suitable for their intended purpose, a validation study must be performed according to ICH Q2(R1) or Q2(R2) guidelines. [3][9]The following parameters should be evaluated.

Validation ParameterPurpose and MethodologyAcceptance Criteria (Typical)
Specificity Demonstrate that the signal is from the analyte only. Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a diode array detector or MS.No interfering peaks at the retention time of the analyte. Peak is spectrally pure.
Linearity Establish the relationship between concentration and response. Analyze a minimum of 5 concentration levels.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.As defined by linearity experiments.
Accuracy (% Recovery) Closeness of test results to the true value. Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target).Mean recovery between 98.0% and 102.0%.
Precision
Repeatability (Intra-day)Precision under the same operating conditions over a short interval. Analyze 6 replicate preparations at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionExpresses within-laboratory variations (different days, analysts, equipment). Repeat precision study under varied conditions.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N).S/N ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [3]S/N ratio of 10:1; accuracy and precision must meet acceptance criteria.
Robustness Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters remain within limits. No significant change in results.

Conclusion

This document outlines two comprehensive and reliable methods for the quantification of 4-(4-Methoxyphenyl)isoxazol-5-amine. The LC-MS/MS method offers superior sensitivity and selectivity for complex sample matrices, making it ideal for bioanalysis. The HPLC-UV method provides a robust, accessible, and cost-effective solution for routine quality control and purity assessments of bulk materials and finished products. The successful implementation and validation of these protocols following ICH guidelines will ensure the generation of accurate, reliable, and defensible analytical data in research and regulated environments.

References

  • Al-Ghorbani, M., et al. (2020). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link]

  • Fisyuk, A., et al. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Liu, A., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. NIH National Center for Biotechnology Information. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available at: [Link]

  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • McMaster, M. (2007). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Snow, N. H. (2019). Improving Sample Preparation in HPLC. LCGC North America. Available at: [Link]

  • Li, W., et al. (2003). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. ResearchGate. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

Sources

Application

Mastering the Purification of 4-(4-Methoxyphenyl)isoxazol-5-amine: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers engaged with...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers engaged with novel heterocyclic compounds, such as 4-(4-Methoxyphenyl)isoxazol-5-amine, a potent building block in medicinal chemistry, robust and reproducible purification strategies are paramount. This comprehensive guide provides an in-depth exploration of purification techniques tailored for this specific molecule, moving beyond rote protocols to elucidate the underlying chemical principles that govern success.

Understanding the Molecule: Chemical Properties and Impurity Profile

4-(4-Methoxyphenyl)isoxazol-5-amine possesses a unique constellation of functional groups that dictate its behavior during purification. The aromatic methoxy group imparts a degree of lipophilicity, while the isoxazole core and the primary amine introduce polarity and basicity. The amine functionality, in particular, is a critical handle for certain purification techniques but can also lead to challenges such as tailing in silica gel chromatography.

A successful purification strategy begins with an understanding of the potential impurities. Based on common synthetic routes to similar isoxazole structures, the primary impurities are likely to include unreacted starting materials, reagents such as hydroxylamine hydrochloride and base, and potentially an unknown aromatic contaminant as has been observed in the synthesis of related isoxazoles.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Melting Point 135-139 °C
Appearance Solid
CAS Number 183666-47-9

Purification Strategy Overview

The purification of 4-(4-Methoxyphenyl)isoxazol-5-amine can be approached through several well-established techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. This guide will detail three primary methods:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

  • Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption.

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine group.

Purification_Workflow Crude Crude 4-(4-Methoxyphenyl)isoxazol-5-amine Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column AcidBase Acid-Base Extraction Crude->AcidBase Pure Pure Product (>98%) Recrystallization->Pure Waste Impurities Recrystallization->Waste in mother liquor Column->Pure Column->Waste in separate fractions AcidBase->Pure AcidBase->Waste in aqueous/organic phase

Figure 1: General purification workflow for 4-(4-Methoxyphenyl)isoxazol-5-amine.

I. Recrystallization: The Art of Crystal Perfection

Recrystallization is often the most efficient method for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

A. Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

For aromatic amines, a range of solvents can be effective. Ethanol is a good starting point due to its polarity and ability to form hydrogen bonds.[2] For less polar impurities, a mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, can be highly effective.[2] Given the aromatic nature of the target molecule, toluene could also be a suitable solvent.

Expert Insight: Due to the basic nature of the amine, acidic impurities can be particularly troublesome. In such cases, recrystallization from a slightly basic solution (e.g., ethanol with a trace of triethylamine) can prevent salt formation and improve crystal quality. Alternatively, for stubborn basic impurities, recrystallization from dilute acetic acid can be attempted, which would protonate the target amine, altering its solubility profile relative to the impurities.[3]

B. Protocol for Recrystallization

Recrystallization_Protocol cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat to dissolve completely B->C D Hot filtration to remove insoluble impurities C->D E Allow solution to cool slowly C->E D->E F Induce crystallization if necessary E->F G Cool in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with cold solvent H->I J Dry under vacuum I->J

Figure 2: Step-by-step workflow for the recrystallization of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-(4-Methoxyphenyl)isoxazol-5-amine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized product should be assessed by melting point determination. A sharp melting point close to the literature value (135-139 °C) is indicative of high purity. Further analysis by TLC or HPLC can confirm the absence of impurities.

II. Column Chromatography: A Powerful Separation Technique

Column chromatography is a highly effective method for separating compounds with different polarities. The choice of stationary phase and mobile phase is critical for achieving good separation.

A. Stationary and Mobile Phase Selection

For the purification of aromatic amines, both silica gel and alumina can be used as the stationary phase.[4]

  • Silica Gel: Being slightly acidic, silica gel can sometimes cause peak tailing with basic compounds like amines due to strong interactions. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.[5][6]

  • Alumina: Alumina is available in neutral, acidic, and basic forms. Basic alumina is often a better choice for the purification of basic compounds as it minimizes the acid-base interactions that lead to tailing.[5]

The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. An Rf value of 0.2-0.4 for the target compound is generally ideal for good separation.[7]

Recommended Starting Conditions:

Stationary PhaseMobile Phase System (v/v)Modifier
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity)0.5% Triethylamine
Basic Alumina (Activity I)Toluene:Ethyl Acetate (e.g., starting with 95:5)None
B. Protocol for Flash Column Chromatography

Column_Chromatography_Protocol cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Select stationary and mobile phases via TLC B Pack the column with stationary phase A->B C Pre-elute the column B->C D Dissolve crude product in minimal solvent C->D E Load sample onto the column D->E F Elute with mobile phase (isocratic or gradient) E->F G Collect fractions F->G H Monitor fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent I->J

Figure 3: A systematic approach to flash column chromatography for 4-(4-Methoxyphenyl)isoxazol-5-amine.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase composition using TLC.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-Methoxyphenyl)isoxazol-5-amine.

Self-Validation: The purity of the final product should be confirmed by HPLC, LC-MS, and NMR spectroscopy to ensure the absence of impurities and residual solvents.

III. Acid-Base Extraction: Exploiting Basicity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. The primary amine group of 4-(4-Methoxyphenyl)isoxazol-5-amine is basic and can be protonated by an acid to form a water-soluble ammonium salt. This allows for its separation from neutral or acidic impurities.

A. Principle of Separation

The crude mixture is dissolved in an organic solvent and washed with an aqueous acid solution. The basic amine partitions into the aqueous phase as its ammonium salt, while neutral and acidic impurities remain in the organic phase. The aqueous layer is then separated, and the pH is raised with a base to regenerate the free amine, which is then extracted back into an organic solvent.

B. Protocol for Acid-Base Extraction

Acid_Base_Extraction_Protocol cluster_extraction Acidic Extraction cluster_regeneration Amine Regeneration cluster_back_extraction Back Extraction cluster_workup Work-up A Dissolve crude mixture in organic solvent B Extract with aqueous acid (e.g., 1M HCl) A->B C Separate aqueous and organic layers B->C D Basify the aqueous layer (e.g., with NaOH) C->D Aqueous Layer E Extract the free amine with fresh organic solvent D->E F Combine organic extracts E->F G Wash with brine F->G H Dry over anhydrous Na₂SO₄ or MgSO₄ G->H I Filter and evaporate solvent H->I

Figure 4: The process of purifying 4-(4-Methoxyphenyl)isoxazol-5-amine using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10). The free amine should precipitate or form an oil.

  • Back Extraction: Extract the regenerated amine with fresh organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Self-Validation: Purity can be assessed by TLC or HPLC. It is important to ensure that all acidic and basic reagents have been removed, which can be confirmed by the absence of corresponding signals in the NMR spectrum.

Conclusion

The purification of 4-(4-Methoxyphenyl)isoxazol-5-amine is a critical step in its application in drug discovery and development. By understanding the chemical nature of the molecule and potential impurities, researchers can select and optimize the most appropriate purification technique. The protocols detailed in this guide for recrystallization, column chromatography, and acid-base extraction provide a solid foundation for achieving high purity. As with any scientific endeavor, careful execution and validation are the keys to success.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Sciencemadness.org. (2017).
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Calgary.
  • University of Rochester, Department of Chemistry.

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Method

protocol for testing carbonic anhydrase inhibition with isoxazole compounds

Application Notes and Protocols Topic: Protocol for High-Throughput Screening and Potency Determination of Isoxazole-Based Carbonic Anhydrase Inhibitors Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for High-Throughput Screening and Potency Determination of Isoxazole-Based Carbonic Anhydrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is vital for pH homeostasis, CO₂ transport, and various biosynthetic pathways.[3] Several of the 15 human CA isoforms are established therapeutic targets; for instance, inhibiting CA II is a key strategy in managing glaucoma, while the tumor-associated isoforms CA IX and CA XII are targets for novel anticancer agents.[1][4]

The isoxazole scaffold represents a versatile class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry.[5][6] While classical CA inhibitors are primarily sulfonamides that coordinate directly to the catalytic zinc ion, isoxazoles are being explored as a newer class of inhibitors that may bind at the entrance of the active site, offering potential for improved isoform selectivity.[1][5] This application note provides a robust, field-proven protocol for determining the inhibitory potency of novel isoxazole compounds against carbonic anhydrase, leveraging the enzyme's esterase activity for a high-throughput, colorimetric readout.

Assay Principle: The Esterase Activity of Carbonic Anhydrase

While the physiological function of CA is CO₂ hydration, many α-CAs also exhibit esterase activity, catalyzing the hydrolysis of certain ester substrates.[7] This protocol utilizes p-nitrophenyl acetate (p-NPA) as a chromogenic substrate. The CA-catalyzed hydrolysis of the colorless p-NPA yields p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at approximately 400-405 nm.[8] The rate of color formation is directly proportional to the CA activity. When an inhibitor, such as an isoxazole compound, binds to the enzyme, the rate of p-NPA hydrolysis decreases. This reduction in activity forms the basis for quantifying the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[9][10]

G cluster_0 Carbonic Anhydrase (CA) Active Site CA CA Enzyme (with Zn²⁺) Product p-Nitrophenol (Yellow Product, A₄₀₅ₙₘ) CA->Product Catalytic Hydrolysis Acetate Acetate CA->Acetate pNPA p-Nitrophenyl Acetate (p-NPA, Colorless Substrate) pNPA->CA Binds to Active Site

Caption: CA-catalyzed hydrolysis of p-NPA to p-nitrophenol.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multichannel pipette (8 or 12 channel)

  • Absorbance microplate reader capable of reading at 400-405 nm

  • Standard laboratory glassware and consumables

  • Ice bucket

Reagents and Chemicals
  • Human Carbonic Anhydrase II (hCA II), recombinant (Sigma-Aldrich, Cat. No. C3934 or equivalent)

  • p-Nitrophenyl acetate (p-NPA) (Sigma-Aldrich, Cat. No. N8130 or equivalent)

  • Acetazolamide (AZA), as a positive control inhibitor (Sigma-Aldrich, Cat. No. A6011 or equivalent)

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Deionized water (ddH₂O), Type 1

  • Test Isoxazole Compounds

Reagent Preparation

  • CA Assay Buffer (50 mM Tris-HCl, pH 7.4): Dissolve Tris base in ddH₂O to a final concentration of 50 mM. Adjust the pH to 7.4 at room temperature using 1M HCl. Filter and store at 4°C.

    • Scientist's Note: pH is a critical parameter for enzyme activity.[11] A pH of 7.4 is chosen to mimic physiological conditions and ensure optimal activity for hCA II.

  • hCA II Enzyme Stock (1 mg/mL): Reconstitute lyophilized enzyme in cold CA Dilution Buffer (often provided by the manufacturer, or use the Assay Buffer) to a final concentration of 1 mg/mL. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • hCA II Working Solution (e.g., 2 µg/mL): On the day of the assay, dilute the hCA II Enzyme Stock into cold CA Assay Buffer to the desired final working concentration. Keep on ice.

    • Scientist's Note: The optimal enzyme concentration should be determined empirically. It should be sufficient to produce a robust signal within the linear range of the assay over a 10-20 minute period.

  • p-NPA Substrate Stock (30 mM): Dissolve p-NPA in anhydrous DMSO to a final concentration of 30 mM. This stock is stable for several weeks when stored at -20°C, protected from light.

  • Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test isoxazole compounds and the control inhibitor (Acetazolamide) in 100% DMSO.

    • Scientist's Note: Isoxazole derivatives often have limited aqueous solubility.[12][13] Using DMSO as the initial solvent is standard practice. The final concentration of DMSO in the assay well must be controlled and kept low (typically ≤1%) to prevent enzyme denaturation and assay interference.[14]

Experimental Protocol: 96-Well Plate Format

This protocol outlines the steps for a final assay volume of 200 µL per well. All samples, including controls, should be run in at least duplicate.

G start Start: Prepare Reagents prep_inhibitor 1. Prepare Inhibitor Plate (Serial Dilutions of Isoxazoles & AZA in DMSO) start->prep_inhibitor transfer_inhibitor 2. Transfer 2 µL of Diluted Inhibitors to Assay Plate prep_inhibitor->transfer_inhibitor add_buffer 3. Add 178 µL CA Assay Buffer transfer_inhibitor->add_buffer add_enzyme 4. Add 10 µL hCA II Working Solution (Final DMSO = 1%) add_buffer->add_enzyme incubate 5. Pre-incubate at RT for 10 min (Allows Inhibitor-Enzyme Binding) add_enzyme->incubate add_substrate 6. Initiate Reaction: Add 10 µL of 3 mM p-NPA incubate->add_substrate read_plate 7. Read Absorbance at 405 nm (Kinetic or Endpoint Mode) add_substrate->read_plate analyze 8. Calculate % Inhibition & IC₅₀ read_plate->analyze

Caption: High-level workflow for the CA inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions:

    • In a separate 96-well plate (the "dilution plate"), perform a serial dilution of your 10 mM isoxazole and Acetazolamide stock solutions in 100% DMSO. A common approach is an 8-point, 3-fold serial dilution. This will create a range of concentrations to test.

    • Include wells with 100% DMSO only for the "Enzyme Control" and "Solvent Control" wells.

  • Set Up the Assay Plate:

    • Using a multichannel pipette, transfer 2 µL of each inhibitor dilution (and the DMSO-only controls) from the dilution plate to the corresponding wells of a clear, flat-bottom assay plate.

  • Add Enzyme and Pre-incubate:

    • To each well, add 188 µL of the hCA II Working Solution.

    • Crucial Step: Mix gently and incubate the plate at room temperature for 10 minutes . This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.[14]

  • Establish Controls: It is essential to include the following controls on every plate:

    • Enzyme Control (100% Activity): Wells containing enzyme and DMSO, but no inhibitor. This represents the maximum reaction rate.

    • Positive Inhibitor Control: Wells containing enzyme and a known inhibitor (Acetazolamide). This validates that the assay can detect inhibition.

    • Solvent Control: Identical to the Enzyme Control. This confirms that the final concentration of DMSO (1% in this protocol) does not significantly inhibit the enzyme.

    • Background Control (No Enzyme): Wells containing 190 µL of Assay Buffer and 10 µL of DMSO (no enzyme). This measures the rate of non-enzymatic hydrolysis of p-NPA and is subtracted from all other readings.

  • Initiate the Enzymatic Reaction:

    • Prepare a fresh dilution of the p-NPA Substrate Stock in Assay Buffer. For a final concentration of 0.15 mM in the well, you would dilute the 30 mM stock to 3 mM.

    • Start the reaction by adding 10 µL of the 3 mM p-NPA solution to all wells. Mix immediately but gently (e.g., by tapping the plate or using an orbital shaker for 10 seconds).

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm. This can be done in two modes:

      • Kinetic Mode (Preferred): Read the absorbance every 30-60 seconds for 10-20 minutes. The rate of reaction (slope of Abs vs. time) is used for calculations. This is the most accurate method.

      • Endpoint Mode: Read the absorbance at a single time point (e.g., 15 minutes) after adding the substrate. This is simpler but assumes the reaction rate is linear during this period.

Data Analysis and Interpretation

  • Calculate Reaction Rates: If using kinetic mode, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance curve (milli-Absorbance Units/min).

  • Correct for Background: Subtract the rate of the "Background Control" from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [ 1 - ( (V_inhibitor) / (V_enzyme_control) ) ] * 100

    Where:

    • V_inhibitor is the reaction rate in the presence of the isoxazole compound.

    • V_enzyme_control is the average reaction rate of the enzyme control wells (100% activity).

  • Determine IC₅₀ Value:

    • The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9][10]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism, Origin, or R. The software will calculate the IC₅₀ value.

Example Data Table
Isoxazole Conc. (µM)log[Inhibitor]Avg. Absorbance Rate (mAU/min)% Inhibition
0 (Enzyme Control)N/A50.20%
0.1-1.048.14.2%
0.3-0.5244.711.0%
1.00.035.130.1%
3.00.4824.950.4%
10.01.015.668.9%
30.01.488.084.1%
100.02.04.191.8%
Calculated IC₅₀ 2.97 µM

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High Background Signal Spontaneous hydrolysis of p-NPA.Prepare p-NPA solution fresh. Ensure the pH of the assay buffer is accurately 7.4; higher pH increases spontaneous hydrolysis.[15]
Inhibitor Precipitates Poor solubility of the isoxazole compound.Ensure the final DMSO concentration does not exceed 1-2%. If precipitation is still observed, the highest concentration tested may need to be lowered.
Inconsistent Replicates Pipetting errors; poor mixing.Use calibrated pipettes. Ensure thorough but gentle mixing after adding enzyme and substrate. Avoid introducing bubbles.
No Inhibition Observed Compound is inactive; compound has degraded.Verify the concentration and integrity of the compound stock. Always run the Acetazolamide control to ensure the assay system is working correctly.
Inhibition Exceeds 100% Assay interference (e.g., compound absorbs at 405 nm).Run a control with the inhibitor and substrate but no enzyme. Subtract this value from the corresponding test wells.

References

  • Al-Ghorbani, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Monti, S. M., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Kim, J., et al. (2021). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Fuchs, W., et al. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Guda, S. K., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Bibi, S., et al. (2023). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. Available at: [Link]

  • Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Suliman, M. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. Available at: [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis Side Reactions

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoxazole ring, a privileged scaffold in numerous pharmacologically active compounds. Here, we move beyond simple protocols to address the common and often frustrating side reactions and challenges encountered during synthesis. This resource, presented in a practical question-and-answer format, provides not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yield and Reaction Failure

Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazole, and I see a significant amount of a byproduct. What is likely happening and how can I fix it?

Answer: A common culprit in low-yielding 1,3-dipolar cycloadditions for isoxazole synthesis is the self-reaction of the nitrile oxide intermediate. Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations. This dimerization competes with the desired cycloaddition with your alkyne, thus reducing the yield of your isoxazole.[1]

The mechanism of this dimerization is thought to be a stepwise process involving a dinitrosoalkene diradical intermediate. Understanding this helps to rationalize the solutions. To suppress this side reaction, the key is to keep the instantaneous concentration of the nitrile oxide low.

Troubleshooting Workflow for Furoxan Formation:

Furoxan_Formation

Caption: Decision workflow to mitigate furoxan side product formation.

Detailed Protocols to Minimize Furoxan Formation:

  • In Situ Generation of Nitrile Oxide: Instead of pre-forming the nitrile oxide, generate it in the presence of the alkyne. A common method is the dehydration of an aldoxime using an oxidant like sodium hypochlorite or N-chlorosuccinimide (NCS).

    • Protocol: To a stirred solution of the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., ethyl acetate), add a solution of sodium hypochlorite (1.2 eq) dropwise over 1-2 hours at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Slow Addition of Precursor: If you are using a stable precursor like a hydroximoyl chloride, add it slowly to the reaction mixture containing the alkyne and a base (e.g., triethylamine).

    • Protocol: Dissolve the alkyne (1.2 eq) and triethylamine (1.5 eq) in THF. Add a solution of the hydroximoyl chloride (1.0 eq) in THF dropwise via a syringe pump over 4-6 hours. This ensures the nitrile oxide is consumed as it is formed.

  • Temperature Control: Lowering the reaction temperature can slow down the rate of dimerization more significantly than the cycloaddition.[1]

    • Experimental Step: Run the reaction at 0°C or even lower temperatures if your reactants' solubility allows. Monitor the reaction progress over a longer period.

Question 2: My Claisen isoxazole synthesis (from a 1,3-dicarbonyl compound and hydroxylamine) is sluggish and gives a poor yield. What are the key parameters to optimize?

Answer: The classic synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine is highly dependent on the pH of the reaction medium. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration. The pH affects both the rate of oxime formation and the subsequent cyclization.

  • Mechanism Insight: The initial nucleophilic attack of hydroxylamine on a carbonyl is favored under neutral to slightly acidic conditions to activate the carbonyl group without fully protonating the amine nucleophile. The subsequent cyclization and dehydration can be acid or base-catalyzed.

Optimization Strategy:

ParameterRecommended ActionRationale
pH Screen a range of pH conditions. Start with a buffered system (e.g., acetate buffer, pH 4-5) or add a catalytic amount of a weak acid (e.g., acetic acid). Also, explore basic conditions using pyridine or sodium acetate.Incorrect pH can stall the reaction at the oxime intermediate or lead to side reactions. The optimal pH is substrate-dependent.
Temperature Gradually increase the reaction temperature while monitoring by TLC. Refluxing in a suitable solvent like ethanol is common.Higher temperatures can overcome the activation energy barrier for the cyclization and dehydration steps.
Solvent Ethanol is a standard choice. However, if solubility is an issue or yields are low, consider other protic or aprotic polar solvents.The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solubility of intermediates.

Protocol for pH Screening:

  • Set up several small-scale parallel reactions in vials.

  • To each vial containing the 1,3-dicarbonyl (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol, add a different reagent:

    • Vial 1: No additive (control).

    • Vial 2: Sodium acetate (1.5 eq).

    • Vial 3: Pyridine (2.0 eq).

    • Vial 4: Catalytic acetic acid (0.1 eq).

  • Stir all reactions at a set temperature (e.g., 60°C) and monitor the consumption of starting material and formation of the product by TLC over time.

  • Identify the condition that gives the best conversion and selectivity, then scale up.

Category 2: Regioisomer Formation

Question 3: My reaction of an unsymmetrical alkyne with a nitrile oxide is producing a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles). How can I control the regioselectivity?

Answer: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, as well as the reaction conditions. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Electronic Control: In general, for terminal alkynes, the larger orbital coefficient of the HOMO is on the terminal carbon, while for nitrile oxides, the larger LUMO coefficient is on the carbon atom. This usually favors the formation of the 3,5-disubstituted isoxazole. However, this can be altered by the electronic nature of the substituents.

    • Electron-donating groups (EDGs) on the alkyne and electron-withdrawing groups (EWGs) on the nitrile oxide generally enhance the formation of the 3,5-isomer.

    • Conversely, EWGs on the alkyne can favor the formation of the 3,4-isomer.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways, thereby altering the product ratio. A study on the reaction of 2-furfuryl nitrile oxide and ethyl propiolate showed that the ratio of 3,5- to 3,4-disubstituted isoxazoles varied with the solvent.[3]

SolventRatio of 3,5- to 3,4-isomer
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl sulfoxide1.5 : 1
  • Catalysis: Copper(I) catalysis with terminal alkynes strongly favors the formation of 3,5-disubstituted isoxazoles.[4] The mechanism is believed to involve the formation of a copper acetylide, which alters the electronics of the cycloaddition.[4] Conversely, ruthenium catalysts have been shown to reverse the regioselectivity.[5]

Troubleshooting Strategies for Regiocontrol:

  • Modify Reactant Electronics: If possible, modify the substituents on your alkyne or nitrile oxide precursor to electronically favor the desired isomer.

  • Solvent Screening: Perform the reaction in a range of solvents of varying polarity, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

  • Use a Catalyst: For terminal alkynes, employing a copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) is a highly reliable method to obtain the 3,5-regioisomer.[4]

Question 4: I am using an unsymmetrical β-enamino diketone, and my reaction with hydroxylamine is giving a mixture of regioisomers. How can I direct the cyclization?

Answer: The reaction of β-enamino diketones with hydroxylamine offers several points of control for regioselectivity, often with greater success than with simple 1,3-dicarbonyls. The enamino group modulates the reactivity of the adjacent carbonyl, and by carefully choosing the reaction conditions, you can dictate which carbonyl group is attacked first by the hydroxylamine.

Regiocontrol_Enaminone

Caption: Strategies for controlling regioselectivity in the synthesis of isoxazoles from β-enamino diketones.

Detailed Protocols for Regiocontrol with β-Enamino Diketones:

  • Lewis Acid Catalysis: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), will preferentially coordinate to the more sterically accessible and electron-rich carbonyl oxygen, activating it for nucleophilic attack by hydroxylamine. This can be a powerful tool to direct the formation of a specific regioisomer.[1]

    • Protocol: To a solution of the β-enamino diketone (1.0 eq) in dichloromethane at 0°C, add BF₃·OEt₂ (1.2 eq) dropwise. Stir for 15 minutes, then add hydroxylamine hydrochloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 5-10 hours, monitoring by TLC. The workup typically involves quenching with an aqueous solution and extraction.

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the regiochemical outcome. For example, using pyridine as a base and solvent can favor one regioisomer, while a different solvent like ethanol might favor the other. This is due to specific interactions between the solvent/base and the reactants, which can alter the relative reactivity of the two carbonyl groups.

Category 3: Purification Challenges

Question 5: I have synthesized my isoxazole, but I am struggling to separate it from unreacted starting materials and byproducts by column chromatography. What can I do?

Answer: Purification of isoxazoles can indeed be challenging due to the similar polarities of the desired product and various side products (e.g., furoxans, regioisomers). A systematic approach to developing your chromatography method is essential.

Systematic Approach to Purification:

  • TLC Solvent System Screening: Do not rely on a single solvent system (e.g., ethyl acetate/hexane). Systematically screen a variety of solvent systems on TLC plates to find one that provides the best separation (ΔRf).

    • Try Different Polarities: Use combinations like dichloromethane/methanol, ether/hexane, or acetone/toluene.

    • Add Modifiers: A small amount of a modifier can dramatically improve separation. Add ~0.5% triethylamine for basic compounds or ~0.5% acetic acid for acidic compounds to the eluent.

    • Ternary Systems: Sometimes a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide separation where binary systems fail.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases.

    • Alumina: Alumina is available in basic, neutral, and acidic forms. The choice depends on the stability of your compound. Basic alumina can be effective for separating compounds with slightly different acidic protons.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like methanol/water or acetonitrile/water can provide a completely different selectivity profile.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Preparative TLC/HPLC: For difficult separations of small quantities, preparative TLC or HPLC can be very effective.

Protocol for Column Chromatography Optimization:

  • Spot your crude material on multiple TLC plates.

  • Develop each plate in a different solvent system. (e.g., Plate 1: 30% EtOAc/Hex; Plate 2: 50% DCM/Hex; Plate 3: 10% MeOH/DCM; Plate 4: 30% EtOAc/Hex + 0.5% AcOH).

  • Identify the system with the largest separation between your product spot and the impurities.

  • Run the column using the optimized solvent system. Ensure the column is packed well and is of sufficient length for the separation difficulty. For very close spots, a longer, narrower column is generally better.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link].

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). The Royal Society of Chemistry. Available at: [Link].

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. Available at: [Link].

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link].

  • Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. Available at: [Link].

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link].

  • Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. Available at: [Link].

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link].

  • REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. (2003). Available at: [Link].

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. Available at: [Link].

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. NIH. Available at: [Link].

Sources

Optimization

Technical Support Center: Purification of 4-(4-Methoxyphenyl)isoxazol-5-amine

Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important isoxazole derivative. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve the purity, yield, and reproducibility of your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 4-(4-Methoxyphenyl)isoxazol-5-amine that influence its behavior during purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C₁₀H₁₀N₂O₂Relatively small molecule, likely soluble in a range of organic solvents.
Molecular Weight 190.2 g/mol ---
Melting Point 135-139 °C[1]A sharp melting point in this range indicates high purity. A broad range suggests the presence of impurities.
pKa (Predicted) -1.69 ± 0.50[1]The amine group is weakly basic, which can be exploited in pH-dependent extractions.
Appearance Solid[1]Crystalline solid at room temperature.
Storage 2-8°C, protect from light[1]Suggests potential for degradation with heat or light exposure.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(4-Methoxyphenyl)isoxazol-5-amine?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. A common method for synthesizing 5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[2] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-Methoxybenzoylacetonitrile (the β-ketonitrile precursor).

    • Hydroxylamine or its salt.

  • Reaction Intermediates:

    • Amidoxime intermediates that have not fully cyclized.

  • Isomeric Byproducts:

    • Depending on the reaction conditions, formation of the isomeric 3-aminoisoxazole is possible, though generally less favored in this synthetic pathway.

  • Solvent Residues:

    • Residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate, THF).

Q2: My purified 4-(4-Methoxyphenyl)isoxazol-5-amine is showing a new spot on the TLC plate after a few days. What is happening?

A2: This suggests that your compound may be degrading upon storage. 5-Aminoisoxazoles can be sensitive to air, light, and elevated temperatures.[1][3] The amino group at the 5-position can be susceptible to oxidation, leading to colored impurities. Ensure your purified compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C as recommended.[1]

Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

A3: "Oiling out" during recrystallization is a common issue that can be caused by several factors:

  • High concentration of impurities: The presence of significant impurities can inhibit crystal lattice formation.

  • Supersaturation: The solution may be too concentrated, preventing orderly crystal growth.

  • Rapid cooling: Cooling the solution too quickly can lead to the separation of a liquid phase instead of crystals.

To troubleshoot this, you can:

  • Add a small amount of the hot solvent to dissolve the oil, then allow it to cool very slowly.

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Add a seed crystal of pure 4-(4-Methoxyphenyl)isoxazol-5-amine if you have one.

  • Consider a different solvent system.

III. Troubleshooting Guide: Purification Workflows

A. Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids like 4-(4-Methoxyphenyl)isoxazol-5-amine, especially on a larger scale. The key is to find a suitable solvent or solvent system.

Workflow for Solvent Screening and Recrystallization:

Recrystallization_Workflow start Start: Crude Product sol_screen Solvent Screening: - Test solubility in various hot and cold solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water) start->sol_screen good_sol Good Solvent Found? (Soluble when hot, insoluble when cold) sol_screen->good_sol yes_sol Yes good_sol->yes_sol no_sol No good_sol->no_sol recrys Perform Recrystallization: 1. Dissolve crude in minimum hot solvent. 2. Hot filter if necessary. 3. Cool slowly to room temperature, then in an ice bath. 4. Collect crystals by filtration. 5. Wash with cold solvent. 6. Dry under vacuum. yes_sol->recrys sol_pair Use a Solvent Pair: 1. Dissolve in a good solvent (e.g., Ethanol). 2. Add a poor solvent (e.g., Water or Hexane) dropwise at boiling until cloudy. 3. Add a few drops of the good solvent to clarify. 4. Cool slowly. no_sol->sol_pair pure_prod Pure Product recrys->pure_prod sol_pair->recrys

Caption: Workflow for selecting a solvent and performing recrystallization.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No crystals form upon cooling. - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.- Cool for a longer period or at a lower temperature.- If still no crystals, evaporate to dryness and try a different solvent or solvent pair.
Yield is very low. - Too much solvent was used.- The compound has some solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the crystals are washed with ice-cold solvent.
Product is still impure. - Impurities co-crystallized with the product.- Inefficient removal of impure mother liquor.- Ensure slow cooling to allow for selective crystallization.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with cold solvent during filtration.
B. Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. Due to the presence of a basic amine and a polar isoxazole ring, 4-(4-Methoxyphenyl)isoxazol-5-amine is a polar compound.

Workflow for Column Chromatography:

Chromatography_Workflow start Start: Crude Product tlc TLC Analysis: - Develop a solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol). - Aim for a product Rf of 0.2-0.4. start->tlc rf_ok Good Separation and Rf? tlc->rf_ok yes_rf Yes rf_ok->yes_rf no_rf No rf_ok->no_rf pack_col Pack Column with Silica Gel in Non-polar Solvent yes_rf->pack_col adjust_sol Adjust Solvent Polarity: - Increase polar solvent for lower Rf. - Decrease polar solvent for higher Rf. no_rf->adjust_sol adjust_sol->tlc load_sample Load Sample: - Dissolve in minimum DCM or eluent. - Adsorb onto a small amount of silica for dry loading. pack_col->load_sample elute Elute Column with Chosen Solvent System load_sample->elute collect Collect Fractions and Monitor by TLC elute->collect combine Combine Pure Fractions and Evaporate Solvent collect->combine pure_prod Pure Product combine->pure_prod

Caption: Step-by-step workflow for purification by column chromatography.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Compound streaks on the TLC plate and column. - The compound is too polar for the solvent system.- The acidic nature of silica gel is interacting with the basic amine.- Increase the polarity of the eluent (e.g., add methanol).- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4]
Poor separation of spots. - The chosen solvent system has insufficient resolving power.- Try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).- Use a finer mesh silica gel for higher resolution.
Compound does not elute from the column. - The compound is irreversibly adsorbed onto the silica gel.- The eluent is not polar enough.- Test the stability of your compound on a silica TLC plate before running a column.[4]- If it decomposes, consider using a different stationary phase like alumina (neutral or basic).- Drastically increase the polarity of the eluent (e.g., flush with 10-20% Methanol in DCM).

IV. Purity Assessment

Accurate assessment of purity is critical. A combination of methods should be used for reliable results.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check of purity and for monitoring reactions and column chromatography. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical starting method for a compound like 4-(4-Methoxyphenyl)isoxazol-5-amine would be:

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 230 nm or 254 nm).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The absence of signals from starting materials or byproducts in the spectra is a strong indicator of high purity.

  • Melting Point: A sharp melting point that matches the literature value (135-139 °C) is a classic indicator of a pure crystalline compound.[1]

By following this guide and adapting the principles to your specific experimental context, you will be well-equipped to overcome the challenges in the purification of 4-(4-Methoxyphenyl)isoxazol-5-amine.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- | C16H13NO2 | CID 279129. PubChem. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • US3468900A - Process for preparing isoxazole compounds. Google Patents.
  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. National Institutes of Health. Available at: [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

  • CN111632400B - Recrystallization purification method of enamine salt. Google Patents.
  • Crystallization Solvents.pdf. University of California, Los Angeles. Available at: [Link]

  • HPLC Troubleshooting Guide. Waters. Available at: [Link]

  • Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4-(4-Methoxyphenyl)isoxazol-5-amine

Welcome to the technical support center for 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the degradation of this compound during storage. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about the storage and handling of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Q1: What are the primary factors that can cause the degradation of 4-(4-Methoxyphenyl)isoxazol-5-amine?

A1: The primary factors are exposure to light, oxygen, moisture, and elevated temperatures. The isoxazole ring is susceptible to photolytic cleavage, and the aromatic amine group is prone to oxidation.[1][2][3]

Q2: What is the recommended short-term storage condition for solid 4-(4-Methoxyphenyl)isoxazol-5-amine?

A2: For short-term storage, keep the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.

Q3: How should I store solutions of 4-(4-Methoxyphenyl)isoxazol-5-amine?

A3: Solutions are generally less stable than the solid form. If you must store solutions, use a dry, aprotic solvent, store at -20°C or lower under an inert atmosphere, and use as quickly as possible. It is advisable to prepare solutions fresh for each experiment.

Q4: I've noticed a color change in my sample. What does this indicate?

A4: A color change, often to a brownish or yellowish hue, is a common indicator of degradation, likely due to oxidation of the aromatic amine moiety.[4] If you observe a color change, it is highly recommended to re-analyze the purity of the compound before use.

Q5: Can I store the compound in a standard laboratory freezer?

A5: A standard laboratory freezer (-20°C) is acceptable for short to medium-term storage of the solid compound, provided it is properly sealed and protected from light and moisture. For long-term storage, a -70°C freezer is preferable.[5]

Troubleshooting Guide: Common Degradation Issues and Solutions

This section provides a more detailed look at potential degradation issues and offers practical solutions based on the chemical properties of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Issue 1: Loss of Purity Detected by HPLC Analysis After Storage

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the area of the main peak corresponding to the active compound.

Root Cause Analysis: This is a classic sign of chemical degradation. The new peaks represent degradation products. The two most likely degradation pathways are:

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[3][6] This can lead to the formation of colored impurities and a complex mixture of by-products.[4][6]

  • Photodegradation: The isoxazole ring has a weak N-O bond that can break under UV irradiation, leading to rearrangement or cleavage of the ring.[1][2][7]

Solution Workflow:

Caption: Troubleshooting workflow for purity loss.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Variability in bioassay results.

  • Shifting IC50 values.

  • Poor reproducibility of experiments.

Root Cause Analysis: Inconsistent results are often traced back to a lack of stability of the compound in the experimental medium. While the solid may be stable under ideal storage, it can degrade rapidly once dissolved in aqueous buffers, especially under physiological conditions (pH 7.4, 37°C).

  • Hydrolysis: Isoxazole rings can be susceptible to hydrolysis, particularly under acidic or basic conditions.[8][9] While generally stable at neutral pH, prolonged incubation in aqueous media can lead to ring opening.

  • Oxidation in Solution: The rate of oxidation of the aromatic amine can be significantly faster in solution, especially in the presence of dissolved oxygen and metal ions.

Solution Workflow:

Caption: Workflow for addressing inconsistent experimental results.

Best Practices for Storage and Handling

To ensure the long-term stability of 4-(4-Methoxyphenyl)isoxazol-5-amine, adhere to the following best practices.

Recommended Storage Conditions
ConditionSolid CompoundIn Solution
Temperature -20°C (short-term), -70°C (long-term)[5]-20°C to -80°C (use immediately)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Container Tightly sealed glass vialTightly sealed glass vial
Experimental Protocols
Protocol 1: Aliquoting and Storing the Solid Compound

This protocol minimizes the exposure of the bulk material to atmospheric conditions.

  • Preparation: Work in a glove box or a fume hood with a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Tare an appropriate number of amber glass vials.

  • Aliquoting: Quickly weigh the desired amount of 4-(4-Methoxyphenyl)isoxazol-5-amine into each vial.

  • Inerting: Backfill each vial with inert gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, date, and amount.

  • Storage: Place the aliquoted vials in a labeled secondary container and store at the recommended temperature.

Protocol 2: Preparation of Stock Solutions

This protocol is designed to prepare stock solutions for immediate use or very short-term storage.

  • Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble (e.g., DMSO, DMF).

  • Degassing: Degas the solvent by sparging with an inert gas for 15-20 minutes.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to a pre-weighed aliquot of the compound.

  • Mixing: Gently vortex or sonicate until fully dissolved.

  • Use: Use the solution immediately in your experiment.

  • Short-Term Storage (if necessary): If the solution must be stored, flush the headspace of the vial with inert gas, seal tightly, and store at -20°C or below. Use within 24 hours.

Understanding Degradation Pathways

A deeper understanding of the potential degradation pathways of 4-(4-Methoxyphenyl)isoxazol-5-amine can help in designing more robust experiments.

Potential Degradation Pathways

G cluster_main 4-(4-Methoxyphenyl)isoxazol-5-amine cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation A 4-(4-Methoxyphenyl)isoxazol-5-amine B Oxidized Dimers/Polymers A->B O2, Light, Metal Ions C Ring-Opened Products A->C O2, Light, Metal Ions D Azirine Intermediate A->D UV Light F Ring-Opened Amide/Acid A->F H2O, Acid/Base E Oxazole Rearrangement Product D->E Rearrangement

Caption: Potential degradation pathways of 4-(4-Methoxyphenyl)isoxazol-5-amine.

References

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available at: [Link]

  • Zheng, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3053. Available at: [Link]

  • Wikipedia contributors. (2023). Isoxazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cativiela, C., et al. (1996). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry, 61(12), 4137-4142. Available at: [Link]

  • Nakamura, S., et al. (2000). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 46(4), 303-308. Available at: [Link]

  • Chen, S., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8196. Available at: [Link]

  • Pivovarov, O., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2824. Available at: [Link]

  • Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation study. Available at: [Link]

  • Abdel-Molaty, M. M. (1990). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 79(4), 333-337. Available at: [Link]

  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available at: [Link]

  • Parker, C. G., et al. (2018). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 54(58), 8058-8061. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • Parker, C. G., et al. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available at: [Link]

  • Riva, S., et al. (2014). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 19(7), 9479-9493. Available at: [Link]

  • MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]

  • Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4058. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. Available at: [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 139-146. Available at: [Link]

  • Zhang, Y., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-55. Available at: [Link]

  • Zarei, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 808. Available at: [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • Patel, P., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 231-241. Available at: [Link]

  • ResearchGate. (2017). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Available at: [Link]

  • Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(46), e2309813120. Available at: [Link]

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available at: [Link]

  • PubMed. (2023). Methyl 4-amino-3-meth-oxy-isoxazole-5-carboxyl-ate. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Isoxazoles

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common pitfalls encountered in the laboratory, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our aim is to provide you with the expertise to not only identify the root cause of experimental challenges but also to implement robust solutions for successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Yield & Efficiency

Question 1: My isoxazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in isoxazole synthesis are a frequent challenge, often attributable to several factors ranging from starting material integrity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis and resolution.[1]

Causality and Troubleshooting Workflow:

The primary synthetic routes to isoxazoles, namely the [3+2] cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine, each have their own vulnerabilities affecting yield.

  • For 1,3-Dipolar Cycloadditions:

    • Pitfall: Instability of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that sequesters the intermediate and drastically reduces the yield of the desired isoxazole.[1]

    • Troubleshooting Protocol:

      • In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This ensures the nitrile oxide is trapped by the alkyne as it is formed, minimizing the opportunity for dimerization. Common methods for in situ generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides.

      • Slow Addition: If using a precursor that generates the nitrile oxide, consider its slow addition to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time.

      • Temperature Control: The generation of nitrile oxides can be temperature-sensitive. It is often beneficial to perform the generation at low temperatures (e.g., 0 °C) and then allow the reaction to warm to room temperature for the cycloaddition.[1]

  • For Condensation of 1,3-Dicarbonyls with Hydroxylamine:

    • Pitfall: Incomplete Reaction or Side Product Formation. The reaction is sensitive to pH and temperature, and improper conditions can lead to the formation of various side products or incomplete conversion.

    • Troubleshooting Protocol:

      • pH Optimization: The pH of the reaction medium is critical. The reaction is typically carried out under mildly acidic or basic conditions. A trial of different pH conditions is recommended. For instance, using sodium acetate in ethanol provides a buffered system that is often effective.

      • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to degradation of the product.[1]

      • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound is pure. These compounds can exist as a mixture of keto and enol tautomers, which can affect reactivity.[1]

Workflow Diagram for Troubleshooting Low Yields:

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (Alkyne, Nitrile Oxide Precursor, 1,3-Dicarbonyl, Hydroxylamine) Start->CheckPurity ReactionType Identify Synthesis Method CheckPurity->ReactionType Cycloaddition 1,3-Dipolar Cycloaddition ReactionType->Cycloaddition Cycloaddition Condensation Condensation Reaction ReactionType->Condensation Condensation OptimizeNitrileOxide Optimize Nitrile Oxide Generation: - In situ generation - Slow addition of precursor - Temperature control (e.g., 0°C to RT) Cycloaddition->OptimizeNitrileOxide OptimizeCondensation Optimize Condensation Conditions: - Adjust pH (acidic vs. basic) - Monitor reaction time (TLC/LC-MS) - Vary temperature Condensation->OptimizeCondensation ImprovedYield Improved Yield OptimizeNitrileOxide->ImprovedYield OptimizeCondensation->ImprovedYield

Caption: Troubleshooting workflow for low isoxazole synthesis yields.

Category 2: Regioselectivity

Question 2: My reaction is producing a mixture of isoxazole regioisomers. How can I control the regioselectivity?

Answer: The formation of a mixture of regioisomers is a classic challenge in the synthesis of substituted isoxazoles, particularly when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical 1,3-dicarbonyl compounds in condensation reactions.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.

Causality and Strategies for Regiocontrol:

  • In 1,3-Dipolar Cycloadditions:

    • The Challenge: The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is dictated by the frontier molecular orbital (FMO) interactions.

    • Strategies for Control:

      • Electronic Effects: The regioselectivity is often controlled by the electronic nature of the substituents on the alkyne. Electron-withdrawing groups on the alkyne tend to favor the formation of the 5-substituted isoxazole, while electron-donating groups can favor the 4-substituted isomer.

      • Steric Hindrance: Bulky substituents on the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.

      • Catalysis: Copper-catalyzed cycloadditions of terminal alkynes with nitrile oxides are known to proceed with high regioselectivity, typically affording the 3,5-disubstituted isoxazole.[2] This is a powerful method for ensuring a single regioisomer.

  • In Condensation of Unsymmetrical 1,3-Dicarbonyls:

    • The Challenge: An unsymmetrical 1,3-dicarbonyl compound has two non-equivalent carbonyl groups, both of which can react with the amino group of hydroxylamine, leading to a mixture of regioisomers.

    • Strategies for Control:

      • pH Control: The reaction pathway can be influenced by the pH. Acidic conditions may favor the protonation of one carbonyl over the other, influencing the initial nucleophilic attack by hydroxylamine.

      • Substrate Modification: Converting the 1,3-dicarbonyl into a β-enamino ketone can provide excellent regiochemical control. The enamine directs the initial attack of hydroxylamine to the ketone carbonyl, leading to a single regioisomer upon cyclization.[1][3]

      • Lewis Acid Catalysis: The use of Lewis acids, such as BF₃·OEt₂, can chelate to the 1,3-dicarbonyl and direct the nucleophilic attack of hydroxylamine, thereby enhancing regioselectivity.[1]

Decision Tree for Improving Regioselectivity:

RegioselectivityTroubleshooting Start Mixture of Regioisomers Observed SynthesisMethod Identify Synthesis Method Start->SynthesisMethod Cycloaddition 1,3-Dipolar Cycloaddition (Unsymmetrical Alkyne) SynthesisMethod->Cycloaddition Cycloaddition Condensation Condensation (Unsymmetrical 1,3-Dicarbonyl) SynthesisMethod->Condensation Condensation CycloadditionSolutions Implement Control Strategy: - Modify electronic/steric properties of substituents - Employ Copper(I) catalysis for terminal alkynes Cycloaddition->CycloadditionSolutions CondensationSolutions Implement Control Strategy: - Optimize pH (acidic vs. basic) - Use β-enamino diketone derivative - Introduce a Lewis acid catalyst (e.g., BF3·OEt2) Condensation->CondensationSolutions SingleRegioisomer Single Regioisomer Obtained CycloadditionSolutions->SingleRegioisomer CondensationSolutions->SingleRegioisomer

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up this important chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential challenges during your experiments.

Introduction to the Synthesis

The synthesis of 4-(4-methoxyphenyl)isoxazol-5-amine is a critical process for the development of various pharmaceutical compounds. The primary synthetic route involves the cyclization of a β-ketonitrile, specifically 2-(4-methoxyphenyl)-3-oxopropanenitrile, with hydroxylamine. While this reaction is effective at a laboratory scale, scaling up presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification methods. This guide will provide you with the necessary information to navigate these challenges successfully.

Core Synthetic Pathway

The fundamental reaction for the synthesis of 4-(4-methoxyphenyl)isoxazol-5-amine is the condensation and cyclization of 2-(4-methoxyphenyl)-3-oxopropanenitrile with hydroxylamine.

Synthetic Pathway 2-(4-methoxyphenyl)-3-oxopropanenitrile 2-(4-methoxyphenyl)-3-oxopropanenitrile Reaction Reaction 2-(4-methoxyphenyl)-3-oxopropanenitrile->Reaction β-ketonitrile Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Cyclizing Agent 4-(4-Methoxyphenyl)isoxazol-5-amine 4-(4-Methoxyphenyl)isoxazol-5-amine Reaction->4-(4-Methoxyphenyl)isoxazol-5-amine Cyclization

Caption: General synthetic scheme for 4-(4-Methoxyphenyl)isoxazol-5-amine.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the synthesis.

Problem 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields than expected, or the yields are inconsistent from batch to batch during our scale-up attempts. What are the likely causes and how can we rectify this?

Answer: Low and inconsistent yields during scale-up are common and can often be attributed to a combination of factors related to reaction kinetics, mass and heat transfer, and reagent stability.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Temperature Control The reaction of β-ketonitriles with hydroxylamine can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of reactants, intermediates, or the final product.[1][2]1. Implement robust temperature monitoring: Use multiple temperature probes to ensure uniform temperature throughout the reactor. 2. Controlled reagent addition: Add the hydroxylamine solution slowly and at a controlled rate to manage the exotherm. 3. Improve heat transfer: Ensure the reactor's cooling system is adequate for the scale and that the stirring is efficient to promote heat exchange with the reactor walls.
Inefficient Mixing As the reaction volume increases, achieving homogeneous mixing becomes more challenging.[2] Poor mixing can lead to localized excesses of one reagent, resulting in side reactions or incomplete conversion.1. Optimize stirrer design and speed: Select an appropriate impeller (e.g., anchor, turbine) and agitation speed to ensure good mixing without excessive shear. 2. Perform mixing studies: Use a non-reactive tracer to visualize and confirm mixing efficiency at the intended scale.
Hydroxylamine Instability Hydroxylamine can be unstable, especially at elevated temperatures or in the presence of certain impurities.[3] Its decomposition will directly impact the yield.1. Use high-quality hydroxylamine: Ensure the purity of the hydroxylamine solution. 2. Prepare fresh solutions: Prepare hydroxylamine solutions shortly before use to minimize degradation. 3. Maintain optimal pH: The stability of hydroxylamine is pH-dependent. Buffer the reaction mixture if necessary.
Side Reactions At higher concentrations and temperatures, the potential for side reactions, such as the formation of oximes from the ketone moiety of the starting material without subsequent cyclization, increases.1. Optimize reaction concentration: While higher concentrations are often desired for throughput, they can sometimes favor side reactions. Experiment with slightly lower concentrations. 2. Control stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of either reactant can lead to byproducts.

Troubleshooting Workflow for Low Yields:

Low Yield Troubleshooting Start Start Low_Yield Low or Inconsistent Yield Start->Low_Yield Check_Temp Review Temperature Profile Low_Yield->Check_Temp Check_Mixing Evaluate Mixing Efficiency Low_Yield->Check_Mixing Check_Reagents Assess Reagent Quality Low_Yield->Check_Reagents Analyze_Byproducts Identify Side Products Low_Yield->Analyze_Byproducts Optimize_Addition Optimize Reagent Addition Rate Check_Temp->Optimize_Addition Optimize_Stirring Adjust Stirrer Speed/Design Check_Mixing->Optimize_Stirring Use_Fresh_Reagents Use Freshly Prepared Hydroxylamine Check_Reagents->Use_Fresh_Reagents Modify_Conditions Adjust Stoichiometry/Concentration Analyze_Byproducts->Modify_Conditions Successful_Yield Successful_Yield Optimize_Addition->Successful_Yield Optimize_Stirring->Successful_Yield Use_Fresh_Reagents->Successful_Yield Modify_Conditions->Successful_Yield

Caption: Decision-making flowchart for addressing low yield issues.

Problem 2: Product Purification Challenges

Question: We are struggling to purify the 4-(4-methoxyphenyl)isoxazol-5-amine on a larger scale. Column chromatography is not practical, and we are seeing impurities in the final product after crystallization.

Answer: Purification of amino-substituted heterocycles can be challenging due to their polarity and potential for multiple interactions. Scaling up purification requires a shift from chromatographic methods to more robust techniques like crystallization and extraction.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction Unreacted starting materials, particularly the β-ketonitrile, can co-crystallize with the product.1. Monitor reaction completion: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before workup. 2. Quenching: If necessary, devise a quenching procedure to remove unreacted hydroxylamine.
Similar Polarity of Impurities Side products may have similar polarity to the desired product, making separation by simple crystallization difficult.1. Solvent screening for crystallization: Systematically screen a variety of solvent systems (single and mixed) to find conditions that maximize the differential solubility between the product and impurities. 2. pH adjustment during workup: The basicity of the amine product can be exploited. Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous phase. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
Product Oiling Out During crystallization, the product may separate as an oil rather than a solid, trapping impurities.1. Control cooling rate: Cool the crystallization mixture slowly to encourage the formation of well-defined crystals. 2. Use of anti-solvent: Consider a two-solvent system where the product is soluble in one solvent and insoluble in the other. Slowly add the anti-solvent to the saturated solution of the product.
Occlusion of Solvents On a larger scale, solvent molecules can become trapped within the crystal lattice, leading to a product that does not dry properly or fails purity analysis.1. Optimize crystallization conditions: Slower cooling rates and appropriate solvent choice can minimize solvent occlusion. 2. Efficient drying: Use a suitable drying method, such as a vacuum oven with a controlled temperature, to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 4-(4-methoxyphenyl)isoxazol-5-amine?

A1: The main safety concerns are:

  • Thermal Runaway: The reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Hydroxylamine Hazards: Hydroxylamine and its salts can be explosive, especially in concentrated form or at elevated temperatures.[3] It is crucial to handle them with appropriate personal protective equipment and to have a clear understanding of their thermal stability under the reaction conditions.

  • Solvent Handling: The use of flammable organic solvents on a large scale increases the risk of fire and explosion. Ensure proper grounding of equipment and adequate ventilation.

Q2: How do I choose the right solvent for the reaction and crystallization at scale?

A2: For the reaction, an ideal solvent should:

  • Dissolve the reactants to a suitable concentration.

  • Be inert to the reaction conditions.

  • Have a boiling point that allows for good temperature control.

  • Be environmentally friendly and easy to remove. Ethanol or methanol are often good starting points for this type of reaction.

For crystallization, the solvent should:

  • Have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

  • Provide good crystal morphology.

  • Be easily filtered and washed from the product.

  • Have a low toxicity profile. A systematic solvent screening is highly recommended.

Q3: What in-process controls are recommended during the scale-up?

A3: In-process controls are crucial for ensuring consistency and safety. Key controls include:

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature.

  • Reaction Progress Monitoring: Regular sampling and analysis by HPLC or TLC to track the consumption of starting materials and the formation of the product.

  • pH Measurement: If the reaction is pH-sensitive, regular monitoring and adjustment of the pH may be necessary.

  • Visual Observation: In glass-lined reactors, visual cues such as color changes or precipitation can provide valuable information.

Q4: Can this synthesis be adapted for continuous manufacturing?

A4: Yes, the synthesis of isoxazoles is amenable to continuous flow processing. The benefits of a continuous setup include:

  • Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of a thermal runaway.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent temperature control and mixing.

  • Consistent Product Quality: Steady-state operation leads to a more consistent product profile.

However, transitioning to a continuous process requires specialized equipment and process development expertise.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)
  • To a solution of 2-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (5-10 volumes), add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) in water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and perform an extractive workup.

Protocol 2: Scale-Up Synthesis with Enhanced Safety and Control
  • Charge a suitable reactor with 2-(4-methoxyphenyl)-3-oxopropanenitrile and ethanol.

  • In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide) in water, ensuring the temperature is controlled during the preparation.

  • Slowly add the hydroxylamine solution to the reactor containing the β-ketonitrile over a period of 1-2 hours, while maintaining the internal temperature between 20-30°C.

  • After the addition is complete, slowly heat the reaction mixture to a target temperature (e.g., 50-60°C) and hold for several hours.

  • Monitor the reaction to completion using a validated in-process control method.

  • Cool the reaction mixture and proceed with the optimized workup and isolation procedure (e.g., crystallization with a pre-determined solvent system).

References

  • Khalafi-Nezhad, A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 729-733. Available from: [Link]

  • El-borai, M. A., et al. (2021). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 11(42), 26269-26293. Available from: [Link]

  • Gomha, S. M., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6523. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. Available from: [Link]

  • Popa, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} -1-phenylethan-1-ol: Synthesis, Characterization and In Silico Evaluation of a New Triazole Derivative. Molecules, 26(16), 4945. Available from: [Link]

  • Palma, V., et al. (2019). Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. Processes, 7(12), 915. Available from: [Link]

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  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Available from: [Link]

  • Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron, 42(14), 3871-3883. Available from: [Link]

  • Sharma, A., et al. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 1-20. Available from: [Link]

  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. Available from: [Link]

  • CatSci. (n.d.). Some Scale-Up Considerations. CatSci. Available from: [Link]

  • Martínez-Pascual, R., et al. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Chemistry, 5(4), 2533-2545. Available from: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20888-20895. Available from: [Link]

  • Harmata, M., & Lee, D. R. (2002). Hydroxylamine Catalyzed Nazarov Cyclizations of Divinyl Ketones. Journal of the American Chemical Society, 124(47), 14324–14325. Available from: [Link]

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Optimization

Technical Support Center: Analytical Methods for 4-(4-Methoxyphenyl)isoxazol-5-amine

Welcome to the technical support center for the analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into refining analytical methods for this compound, moving beyond simple procedural lists to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to develop robust, reliable, and validated analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Q1: What are the key physicochemical properties of 4-(4-Methoxyphenyl)isoxazol-5-amine that influence its analytical detection?

A1: Understanding the molecule's structure is the first step in developing a successful analytical method. 4-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic compound with several key features that dictate its analytical behavior.[1][2] The isoxazole ring system, combined with the methoxyphenyl group, makes the molecule amenable to UV detection, a common technique in High-Performance Liquid Chromatography (HPLC).[3] However, the primary amine group (-NH2) is the most critical functionality to consider. Primary aromatic amines can be prone to oxidation and are often basic. This basicity can lead to challenging chromatographic behavior, such as peak tailing in reversed-phase HPLC, due to interactions with residual silanols on silica-based columns.[4]

PropertyImplication for Analysis
Aromatic Rings Strong UV absorbance, making HPLC-UV a primary choice for quantification.
Primary Amine Group Basic nature can cause peak tailing on silica-based columns. Susceptible to interactions and potential degradation.[4][5]
Isoxazole Moiety A stable heterocyclic system, but the N-O bond can be susceptible to cleavage under harsh stress conditions.[2]
Polarity Moderately polar, suitable for reversed-phase chromatography.

Q2: What are the most suitable analytical techniques for the quantification of 4-(4-Methoxyphenyl)isoxazol-5-amine?

A2: The choice of technique depends on the analytical objective (e.g., purity, stability, quantification in a complex matrix).

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the workhorse method for routine quantification, purity assessment, and stability studies. Its robustness and the compound's UV chromophore make it ideal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalytical studies or when very low detection limits are required.[6][7] It offers superior selectivity and sensitivity and is invaluable for identifying metabolites and degradation products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound in its native form. The primary amine group and the molecule's polarity can lead to poor peak shape and thermal degradation in the GC inlet.[4][8] Derivatization may be required to block the active amine group, adding complexity to the sample preparation.[9]

Q3: What are the primary challenges to anticipate when developing a stability-indicating method for this compound?

A3: A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from its potential degradation products. The main challenges are:

  • Generating Degradants: You must perform forced degradation studies (stress testing) under various conditions (acid, base, oxidation, heat, light) to produce the likely degradation products.[10][11][12] The goal is to achieve modest degradation (e.g., 5-20%) to ensure the primary degradants are formed without completely destroying the molecule.[13]

  • Ensuring Specificity: The chromatographic method must demonstrate baseline separation between the main peak and all process-related impurities and degradation products. This is a core requirement of regulatory bodies like the FDA and is outlined in ICH guidelines.[11][14]

  • Peak Purity Analysis: Using a DAD detector to perform peak purity analysis across the main peak in stressed samples is essential to confirm that it is not co-eluting with any degradants.

Section 2: HPLC Method Development & Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Q4: My chromatographic peak for 4-(4-Methoxyphenyl)isoxazol-5-amine is tailing significantly. What is the cause and how can I fix it?

A4: Peak tailing is the most common issue for this type of compound. The root cause is almost always an unwanted secondary interaction between the basic primary amine group on your analyte and acidic, unreacted silanol groups (Si-OH) on the surface of the C18 column packing material.

Causality: The positively charged amine (analyte-NH3+) interacts ionically with the negatively charged, deprotonated silanols (Si-O-), retarding a fraction of the analyte molecules and causing them to elute later than the main band, resulting in a tailed peak.

Troubleshooting Workflow:

G cluster_mobile_phase Mobile Phase Adjustments cluster_column Column & Hardware cluster_other Other Factors start Poor Peak Shape (Tailing) ph_adjust Adjust pH (e.g., pH 3.0 or pH 7.5-8.0) start->ph_adjust Fastest to try add_amine Add Competing Amine (e.g., 0.1% Triethylamine) start->add_amine base_deact Use Base-Deactivated Column (e.g., 'B' or 'PFP' phase) start->base_deact Most robust solution ph_adjust->add_amine solution Symmetrical Peak Achieved ph_adjust->solution If successful add_amine->base_deact add_amine->solution If successful check_frit Check for Column Frit Contamination base_deact->check_frit base_deact->solution If successful overload Reduce Sample Concentration check_frit->overload

Caption: Troubleshooting workflow for HPLC peak tailing.

Solutions in Detail:

  • Adjust Mobile Phase pH: At a low pH (e.g., 2.5-3.5 using formic or phosphoric acid), most silanol groups will be protonated and neutral, minimizing ionic interactions. Conversely, at a moderately basic pH (e.g., 7.5-8.5, using an ammonium bicarbonate buffer), the analyte's primary amine will be in its neutral free-base form, also reducing interactions. Caution: Ensure your silica column is stable at higher pH values; many are not.

  • Use a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can be very effective. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from these interactions.

  • Use a Modern, Base-Deactivated Column: This is often the best long-term solution. Column manufacturers now offer phases with high-purity silica and advanced end-capping technologies that dramatically reduce the number of free silanol groups. Look for columns specifically marketed for the analysis of basic compounds.

Q5: I'm seeing a gradual shift in my retention time over a sequence of injections. What are the likely causes?

A5: Retention time drift points to a system that is not fully equilibrated or is changing during the analytical run.

  • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. For gradient methods, the re-equilibration time between runs must be adequate.

  • Mobile Phase Instability: If your mobile phase contains a volatile component (like trifluoroacetic acid or ammonia) or is not well-mixed, its composition can change over time, leading to retention shifts. Prepare fresh mobile phase daily and keep it well-sealed.

  • Temperature Fluctuations: Column temperature has a significant effect on retention. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C) to eliminate ambient temperature effects.

Q6: How do I prove the specificity of my method to satisfy regulatory requirements?

A6: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] For a stability-indicating method, you must prove separation from all potential impurities and degradants.

  • Analyze Placebo and Blanks: Inject a placebo (formulation matrix without the API) and a solvent blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Study: As discussed in Q3, stress the API under various conditions. Your method must be able to separate the intact API from all degradation products formed. The FDA and ICH guidelines mandate this type of stress testing.[10][11]

  • Peak Purity Analysis: Use a DAD detector to evaluate peak purity. The software compares spectra across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope. This provides strong evidence that your analyte peak is not co-eluting with an impurity.

Section 3: Advanced Protocols & Method Validation

This section provides standardized protocols that serve as a self-validating system, incorporating checks and balances to ensure data integrity.

Protocol 1: A Validated Stability-Indicating HPLC-UV Method

This protocol is a robust starting point for the analysis of 4-(4-Methoxyphenyl)isoxazol-5-amine.

1. Chromatographic Conditions

  • Column: Base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

2. System Suitability Test (SST)

  • Procedure: Prepare a standard solution of ~10 µg/mL. Make five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Rationale: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day.[15] Meeting these criteria ensures the precision and separation efficiency required for a valid analytical run.

Protocol 2: Forced Degradation Study

This study is essential to develop a stability-indicating method.[12] The goal is to achieve 5-20% degradation of the API.

1. Stock Solution Preparation: Prepare a stock solution of 4-(4-Methoxyphenyl)isoxazol-5-amine at 1 mg/mL in the sample diluent.

2. Stress Conditions:

Condition Procedure
Acid Hydrolysis Mix stock with 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Mix stock with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Mix stock with 3% H2O2. Keep at room temperature for 6 hours.
Thermal Store the solid API in an oven at 80 °C for 24 hours. Dissolve in diluent before injection.

| Photolytic | Expose the stock solution to UV light (ICH Q1B conditions: overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[11] |

3. Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Ensure all major degradant peaks are well-resolved from the parent peak (Resolution > 2.0).

  • Perform peak purity analysis on the parent peak in each stressed sample.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation api API Sample (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) api->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) api->base oxid Oxidation (e.g., 3% H2O2, RT) api->oxid photo Photolytic (UV/Vis Light) api->photo thermal Thermal (e.g., 80°C Dry Heat) api->thermal hplc Analyze via Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc eval Evaluate Data: - % Degradation - Peak Purity - Resolution hplc->eval result Method Specificity Demonstrated eval->result

Caption: Workflow for a forced degradation study.

Method Validation Summary

Any analytical method intended for regulatory submission must be validated according to ICH Q2(R2) guidelines.[14][16][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from degradants, impurities, or excipients.Peak purity index > 0.999; baseline resolution between all peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.e.g., 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability & Intermediate Precision RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met despite minor changes (e.g., pH ±0.2, Temp ±5°C).

References

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved January 23, 2026, from [Link]

  • Fleck, M. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453–459. Retrieved January 23, 2026, from [Link]

  • Arun, M., et al. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. Retrieved January 23, 2026, from [Link]

  • Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved January 23, 2026, from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 23, 2026, from [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-90. Retrieved January 23, 2026, from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved January 23, 2026, from [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved January 23, 2026, from [Link]

  • Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 23, 2026, from [Link]

  • S.D. College of Pharmacy and Vocational Studies. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 23, 2026, from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved January 23, 2026, from [Link]

  • BOUDREAU, S. P. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 8(3), 54-68. Retrieved January 23, 2026, from [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved January 23, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved January 23, 2026, from [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved January 23, 2026, from [Link]

  • Parodi, N. L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4295-4306. Retrieved January 23, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Isoxazole Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this versatile core have been explored for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of isoxazole derivatives. While a comprehensive head-to-head comparison for a specific series of 4-(4-Methoxyphenyl)isoxazol-5-amine derivatives is not extensively documented in a single cohesive study, this guide will synthesize data from several key studies on structurally related isoxazole compounds. By examining these case studies, we can elucidate the critical considerations and methodologies involved in translating preclinical in vitro findings to in vivo models, a crucial step in the drug discovery pipeline.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility stems from its unique electronic and steric properties, which allow for a variety of intermolecular interactions. The 4-(4-Methoxyphenyl)isoxazol-5-amine core, in particular, presents multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Case Study 1: Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions. Consequently, the development of effective antioxidants is a significant therapeutic goal. A study on fluorophenyl-isoxazole-carboxamide derivatives provides an excellent example of the progression from in vitro antioxidant screening to in vivo validation.[1][2]

In Vitro Efficacy: DPPH Radical Scavenging Assay

The initial assessment of antioxidant potential was conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Experimental Protocol: DPPH Radical Scavenging Assay [1]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Test Compound Preparation: The isoxazole derivatives are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Table 1: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives [1]

CompoundSubstitution PatternIC50 (µg/mL)
2a N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.45 ± 0.21
2c N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.47 ± 0.33
Trolox (Standard)-3.10 ± 0.92

From the in vitro screening, compounds 2a and 2c emerged as the most potent antioxidants, with IC50 values significantly lower than the standard, Trolox.[1] Based on its high potency, compound 2a was selected for further evaluation in an in vivo model.[1]

In Vivo Efficacy: Total Antioxidant Capacity (TAC) in Mice

The in vivo antioxidant potential of the lead compound was assessed by measuring the total antioxidant capacity (TAC) in mice. This assay provides a measure of the overall antioxidant status of a biological sample.

Experimental Protocol: In Vivo Total Antioxidant Capacity (TAC) Assay [1]

  • Animal Model: Male mice are used for the study.

  • Dosing: The animals are divided into groups and treated with the test compound (e.g., compound 2a at different doses), a positive control (e.g., Quercetin), and a vehicle control. The compounds are administered via a suitable route, such as intraperitoneal injection.

  • Sample Collection: After a specific treatment period, blood samples are collected, and serum is prepared.

  • TAC Measurement: The total antioxidant capacity of the serum is measured using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: The TAC values of the treated groups are compared with those of the control group to determine the in vivo antioxidant effect.

Table 2: In Vivo Antioxidant Activity of Compound 2a [1]

Treatment GroupDose (mg/kg)Total Antioxidant Capacity (TAC)
Control-Baseline
Quercetin (Standard)10Significantly increased vs. Control
Compound 2a 5Increased vs. Control
Compound 2a 10Approximately two-fold greater than Quercetin

The in vivo results for compound 2a demonstrated a dose-dependent increase in the total antioxidant capacity, with the higher dose showing a significantly greater effect than the standard antioxidant, Quercetin.[1]

In Vitro vs. In Vivo Correlation: A Successful Translation

In this case study, a strong correlation was observed between the in vitro and in vivo findings. The high radical scavenging activity of compound 2a in the DPPH assay translated into a potent antioxidant effect in the mouse model. This successful translation underscores the utility of the initial in vitro screening in identifying promising candidates for further in vivo testing.

InVitro_InVivo_Antioxidant_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Synthesized Isoxazole Derivatives dpph DPPH Radical Scavenging Assay invitro_start->dpph Test for antioxidant activity ic50 Determine IC50 Values dpph->ic50 Quantify potency lead_id Identify Lead Compound(s) (e.g., Compound 2a) ic50->lead_id Select most potent invivo_start Lead Compound 2a lead_id->invivo_start Progression to In Vivo animal_model Mouse Model invivo_start->animal_model Administer compound tac_assay Total Antioxidant Capacity (TAC) Assay animal_model->tac_assay Measure antioxidant status efficacy Confirm In Vivo Efficacy tac_assay->efficacy Analyze results

Caption: Workflow from in vitro antioxidant screening to in vivo validation.

Case Study 2: Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. A study evaluating a series of isoxazole derivatives for anti-inflammatory activity provides another valuable comparison of in vitro and in vivo methodologies.[3]

In Vitro Efficacy: Protein Denaturation Inhibition

The in vitro anti-inflammatory activity was assessed by the inhibition of protein denaturation. The denaturation of proteins is a well-documented cause of inflammation.

Experimental Protocol: Inhibition of Protein Denaturation [3]

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Denaturation is induced by heating the mixture at a specific temperature for a set time.

  • Measurement: The turbidity of the mixture is measured spectrophotometrically.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated and compared with a standard anti-inflammatory drug (e.g., diclofenac sodium).

In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

A widely used and validated model for acute inflammation is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema [3]

  • Animal Model: Wistar albino rats are used.

  • Dosing: The test compounds or a standard drug are administered orally.

  • Induction of Inflammation: After a specific period, a phlogistic agent (carrageenan) is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Table 3: Comparison of In Vitro and In Vivo Anti-inflammatory Activity

CompoundIn Vitro (% Inhibition of Protein Denaturation)In Vivo (% Inhibition of Paw Edema)
L1 HighSignificant
L4 HighSignificant
L6 ModerateModerate
L8 HighSignificant
L9 HighSignificant
L15 HighSignificant
L19 HighSignificant
Diclofenac SodiumHighSignificant

Note: The table provides a qualitative summary based on the findings of the study.[3]

In Vitro vs. In Vivo Correlation: Generally Consistent with Some Variations

In this study, the compounds that showed significant in vitro anti-inflammatory activity also demonstrated considerable in vivo efficacy.[3] This suggests that the inhibition of protein denaturation can be a useful preliminary screen for potential anti-inflammatory agents. However, the exact correlation in potency may vary due to pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME) that are not accounted for in the in vitro assay.

InVitro_InVivo_AntiInflammatory_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models invitro_start Synthesized Isoxazole Derivatives protein_denaturation Protein Denaturation Inhibition Assay invitro_start->protein_denaturation invitro_results Identify Active Compounds protein_denaturation->invitro_results paw_edema Carrageenan-Induced Paw Edema (Rat) invitro_results->paw_edema Validate in vivo ear_edema Xylene-Induced Ear Edema (Rat) invitro_results->ear_edema invivo_efficacy Confirm In Vivo Anti-inflammatory Activity paw_edema->invivo_efficacy ear_edema->invivo_efficacy

Caption: A dual-model in vivo validation for anti-inflammatory isoxazoles.

Case Study 3: Antimicrobial and Cytotoxic Activities of an Isoxazole-Linked 1,3,4-Oxadiazole

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. A study on a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative provides insights into the evaluation of antimicrobial efficacy and cytotoxicity, both crucial for the development of safe and effective drugs.[4]

In Vitro Efficacy: Antimicrobial Susceptibility and Cytotoxicity

The in vitro evaluation involved determining the minimum inhibitory concentration (MIC) against various microbial strains and assessing the cytotoxicity against human cell lines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [4]

  • Microbial Strains: A panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, are used.

  • Assay Method: The microtiter plate method is employed. Serial dilutions of the test compound are prepared in a suitable growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: In Vitro Cytotoxicity Assay [4]

  • Cell Lines: Human fibroblast and keratinocyte cell lines are used to assess toxicity to wound bed cells.

  • Assay Method: A cell viability assay, such as the MTT assay, is used.

  • Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

  • Measurement: After a specific incubation period, cell viability is determined by measuring the formation of a colored formazan product.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Efficacy: Galleria mellonella Larvae Model

The Galleria mellonella (greater wax moth) larvae model is an increasingly popular in vivo model for studying microbial infections and the efficacy of antimicrobial compounds, bridging the gap between in vitro studies and mammalian models.

Experimental Protocol: Galleria mellonella Infection Model [4]

  • Animal Model: G. mellonella larvae of a specific weight range are used.

  • Infection and Treatment: Larvae are infected with a lethal dose of a pathogen (e.g., Staphylococcus aureus). A separate group is co-injected with the pathogen and the test compound.

  • Incubation: The larvae are incubated at an appropriate temperature.

  • Endpoint: Larval survival is monitored over a period of time.

  • Data Analysis: The survival rates of the treated group are compared to the infected, untreated group.

Table 4: Summary of In Vitro and In Vivo Antimicrobial/Cytotoxicity Data [4]

AssayOrganism/Cell LineResult
In Vitro MIC Gram-positive bacteriaEffective (Bactericidal)
Gram-negative bacteriaLess effective
In Vitro Cytotoxicity Fibroblasts, KeratinocytesNon-cytotoxic at bactericidal concentrations
In Vivo Efficacy S. aureus in G. mellonellaReduced larval mortality by ~40%
In Vivo Toxicity G. mellonellaNon-toxic to larvae
In Vitro vs. In Vivo Correlation: A Promising but Complex Relationship

The in vitro data demonstrated potent bactericidal activity against Gram-positive bacteria and low cytotoxicity.[4] This favorable in vitro profile was partially translated to the in vivoG. mellonella model, where the compound showed a protective effect against S. aureus infection and no toxicity to the larvae.[4] While a 40% reduction in mortality is significant, it also highlights that the in vivo environment is more complex than the in vitro setting. Factors such as compound stability, distribution within the larvae, and interaction with the host immune system can influence the overall efficacy.

Conclusion: Bridging the Gap Between the Benchtop and the Biological System

The translation of in vitro efficacy to in vivo activity is a critical and often challenging aspect of drug discovery. The case studies presented here for isoxazole derivatives highlight several key principles:

  • In vitro screening is an indispensable tool for identifying compounds with the desired biological activity and for prioritizing them for further, more resource-intensive in vivo studies.

  • A strong correlation between in vitro and in vivo results provides confidence in the therapeutic potential of a compound and the validity of the screening assays.

  • Discrepancies between in vitro and in vivo data are common and often provide valuable insights into the ADME properties of a compound. A potent in vitro compound that fails in vivo may have poor bioavailability, rapid metabolism, or other pharmacokinetic limitations that need to be addressed through chemical modification.

  • The choice of in vivo model is crucial and should be relevant to the intended therapeutic application.

For researchers working with 4-(4-Methoxyphenyl)isoxazol-5-amine derivatives and other isoxazole-based compounds, a carefully designed experimental cascade that moves from high-throughput in vitro assays to relevant in vivo models is essential for successfully identifying and advancing promising new therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghorbani, M., Al-Ghamdi, S., Al-Salahi, R., & Al-Washali, Y. M. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18237. [Link]

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Comparative

A Technical Guide to Benchmarking 4-(4-Methoxyphenyl)isoxazol-5-amine Against Established Anticancer and Anti-inflammatory Agents

This guide provides a comprehensive framework for the preclinical evaluation of 4-(4-Methoxyphenyl)isoxazol-5-amine, a novel isoxazole derivative, against established therapeutic agents in the fields of oncology and infl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4-(4-Methoxyphenyl)isoxazol-5-amine, a novel isoxazole derivative, against established therapeutic agents in the fields of oncology and inflammation. Recognizing the therapeutic potential of the isoxazole scaffold, this document outlines a series of robust, validated in vitro assays designed to rigorously compare the efficacy and selectivity of this compound.[1][2][3] Our objective is to furnish researchers, drug discovery scientists, and pharmacologists with the necessary protocols and conceptual understanding to conduct a thorough benchmarking study.

The experimental design detailed herein is rooted in established pharmacological screening methodologies, ensuring that the data generated is both reproducible and directly comparable to existing literature. We will explore the cytotoxic effects of 4-(4-Methoxyphenyl)isoxazol-5-amine on relevant cancer cell lines and investigate its anti-inflammatory properties through key biomarker modulation. For each experimental arm, we have selected well-characterized benchmark drugs to serve as positive controls, providing a clear context for interpreting the performance of our target compound.

It is important to note that the experimental data presented in this guide is hypothetical and is intended to illustrate the application of the described methodologies and the interpretation of potential outcomes.

Overall Experimental Workflow

The benchmarking process is designed as a multi-stage investigation, commencing with broad cytotoxic screening and progressing to more specific anti-inflammatory assays. This tiered approach allows for an efficient allocation of resources, with promising results from initial screens justifying deeper mechanistic studies.

G cluster_0 Phase 1: Anticancer Screening cluster_1 Phase 2: Anti-inflammatory Screening A Compound Preparation (4-(4-Methoxyphenyl)isoxazol-5-amine, Doxorubicin, Cisplatin) C MTT Cytotoxicity Assay A->C B Cell Culture (MCF-7, A549, HCT116) B->C D IC50 Determination C->D I Data Analysis D->I E Compound Preparation (4-(4-Methoxyphenyl)isoxazol-5-amine, Diclofenac, Indomethacin) G LPS Stimulation & Nitric Oxide Assay E->G H COX-1/COX-2 Inhibition Assay E->H F Macrophage Culture (RAW 264.7) F->G G->I H->I

Figure 1: A diagram illustrating the sequential workflow for benchmarking 4-(4-Methoxyphenyl)isoxazol-5-amine.

Part 1: In Vitro Anticancer Activity Assessment

The initial phase of our investigation focuses on evaluating the cytotoxic potential of 4-(4-Methoxyphenyl)isoxazol-5-amine against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is an excellent tool for initial high-throughput screening.[4][5]

Benchmark Drugs
  • Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Cisplatin: A platinum-based chemotherapy drug that crosslinks DNA, leading to apoptosis. It is a standard treatment for various solid tumors.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

G start Start cell_seeding Seed cancer cells (MCF-7, A549, HCT116) in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with serial dilutions of 4-(4-Methoxyphenyl)isoxazol-5-amine, Doxorubicin, and Cisplatin incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilizer Add DMSO to dissolve formazan crystals incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Hypothetical Data: Cytotoxicity Screening

The following table summarizes the hypothetical IC50 values obtained from the MTT assay.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
4-(4-Methoxyphenyl)isoxazol-5-amine 15.225.818.5
Doxorubicin 0.81.20.9
Cisplatin 5.68.36.1

Data Interpretation:

In this hypothetical scenario, 4-(4-Methoxyphenyl)isoxazol-5-amine demonstrates moderate cytotoxic activity against all three cancer cell lines. While its potency is less than that of the standard chemotherapeutic agents Doxorubicin and Cisplatin, the activity is significant enough to warrant further investigation, particularly if it exhibits a favorable safety profile or a novel mechanism of action.

Part 2: In Vitro Anti-inflammatory Activity Assessment

Many isoxazole derivatives have been reported to possess anti-inflammatory properties.[3] This section outlines key in vitro assays to quantify the anti-inflammatory potential of 4-(4-Methoxyphenyl)isoxazol-5-amine.

Benchmark Drugs
  • Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes.[7]

  • Indomethacin: Another widely used NSAID for treating inflammation and pain, also a non-selective COX inhibitor.[8][9][10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[11][12]

G start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubation1 Incubate for 24 hours seed_cells->incubation1 pretreatment Pre-treat cells with test compounds (1 hour) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 collect_supernatant Collect cell culture supernatant incubation2->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubation3 Incubate for 15 minutes at room temperature griess_reaction->incubation3 read_absorbance Measure absorbance at 540 nm incubation3->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition end_node End calculate_inhibition->end_node G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression (COX-2, iNOS, etc.) Nucleus->Gene_Expression Induces Compound 4-(4-Methoxyphenyl)isoxazol-5-amine Compound->IKK Potential Inhibition

Figure 4: A simplified diagram of the NF-κB signaling pathway, a potential target for 4-(4-Methoxyphenyl)isoxazol-5-amine.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro benchmarking of 4-(4-Methoxyphenyl)isoxazol-5-amine. The hypothetical results presented suggest that this compound may possess a dual activity profile, with moderate anticancer effects and a more promising selective anti-inflammatory action.

Future research should focus on:

  • Expanding the panel of cancer cell lines to identify specific cancer types that may be more sensitive to this compound.

  • Investigating the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Validating the selective COX-2 inhibition in more advanced cellular and in vivo models of inflammation.

  • Elucidating the precise molecular targets and signaling pathways affected by 4-(4-Methoxyphenyl)isoxazol-5-amine.

By following a systematic and comparative approach as outlined in this guide, researchers can effectively position novel chemical entities like 4-(4-Methoxyphenyl)isoxazol-5-amine within the existing landscape of therapeutic agents and identify promising avenues for further drug development.

References

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isoxazole Derivatives

Foreword: The Analytical Imperative for Isoxazole Derivatives in Drug Development Isoxazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Isoxazole Derivatives in Drug Development

Isoxazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Their therapeutic potential is undeniable, but the journey from a promising lead compound to a market-approved drug is paved with rigorous analytical scrutiny. The validation of analytical methods for these derivatives is not merely a regulatory checkbox; it is the very foundation upon which the safety, efficacy, and quality of the final drug product are built. This guide provides a comparative analysis of various analytical techniques for the validation of methods for isoxazole derivatives, grounded in field-proven insights and authoritative standards.

The Landscape of Analytical Techniques for Isoxazole Derivatives

The choice of an analytical technique is dictated by the specific requirements of the analysis, be it the quantification of the active pharmaceutical ingredient (API), the detection of trace impurities, or the monitoring of degradation products. For isoxazole derivatives, a range of chromatographic and spectroscopic methods are commonly employed.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC stands as the preeminent technique for the assay and impurity profiling of isoxazole derivatives due to its high resolution, sensitivity, and versatility.[4]

Causality Behind Experimental Choices in HPLC Method Development:

The goal of a stability-indicating HPLC method is to separate the active ingredient from any potential degradation products and process-related impurities.[5] This is achieved through a systematic optimization of chromatographic conditions. The choice of a reversed-phase column, such as a C18, is often the starting point for moderately polar compounds like many isoxazole derivatives. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is meticulously adjusted to achieve optimal separation. The pH of the buffer can be a critical parameter, as it influences the ionization state of the analyte and, consequently, its retention time. A photodiode array (PDA) detector is frequently preferred as it provides spectral information, which aids in peak identification and purity assessment.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method for Leflunomide (an Isoxazole Derivative)

This protocol is based on established methods for the analysis of Leflunomide, an isoxazole derivative used as an immunosuppressive agent.[4][6][7]

Chromatographic Conditions:

  • Instrument: HPLC system with a PDA detector

  • Column: Thermo Scientific Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm)[6]

  • Mobile Phase: Acetonitrile, Methanol, and 0.1 M Sodium Perchlorate (40:30:30, v/v), with the pH adjusted to 4.6[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 246 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation Workflow:

Caption: A typical workflow for the development and validation of an HPLC method.

Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of Speed and Efficiency

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, improved resolution, and reduced solvent consumption compared to traditional HPLC.[4][5] The underlying principles of method development and validation are the same as for HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

Gas Chromatography (GC): The Go-To for Volatile Impurities

While HPLC is the primary tool for non-volatile isoxazole derivatives, GC is indispensable for the analysis of residual solvents, which are organic volatile chemicals used in the manufacturing process.[8]

Causality Behind Experimental Choices in GC Method Development:

The choice of a GC method is governed by the volatility of the analytes. A headspace autosampler is often used for residual solvent analysis, as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components. The column selection is critical; a polar column like a DB-624 is commonly used for the separation of a wide range of organic solvents.[8] A flame ionization detector (FID) is typically employed due to its excellent sensitivity to hydrocarbons.

Experimental Protocol: Headspace GC for Residual Solvents

This protocol is a general guideline for the determination of residual solvents in an isoxazole derivative drug substance.

Chromatographic Conditions:

  • Instrument: Gas chromatograph with a headspace autosampler and an FID detector.

  • Column: DB-624 (60 m x 0.32 mm x 1.8 µm)[8]

  • Carrier Gas: Nitrogen[8]

  • Oven Temperature Program: 40°C (hold for 15 min), then ramp to 240°C at 20°C/min[8]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

High-Performance Thin-Layer Chromatography (HPTLC): A Versatile and Cost-Effective Alternative

HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption per sample, and the analysis of crude samples with minimal preparation.[9][10] It can be used for both qualitative and quantitative analysis of isoxazole derivatives.

Experimental Protocol: HPTLC for the Quantification of an Isoxazole Derivative

This protocol is a general guideline for the quantitative determination of an isoxazole derivative in a pharmaceutical formulation.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[11][12]

  • Mobile Phase: A mixture of Toluene, Methanol, and Ethyl Acetate in an optimized ratio.[11]

  • Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber.

  • Densitometric Scanning: The separated bands are scanned using a densitometer at the wavelength of maximum absorbance of the analyte.

UV-Visible Spectroscopy: A Simple and Rapid Quantification Tool

UV-Visible spectroscopy is a straightforward and cost-effective technique that can be used for the quantitative analysis of isoxazole derivatives, provided the analyte has a suitable chromophore and there are no interfering substances that absorb at the same wavelength.[13]

Experimental Protocol: UV-Visible Spectroscopic Method for Assay

Methodology:

  • Determine the λmax: Scan a dilute solution of the isoxazole derivative in a suitable solvent (e.g., methanol, 0.1N NaOH) over the UV-Visible range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[13]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the λmax.

  • Plot the Calibration Curve: Plot a graph of absorbance versus concentration.

  • Assay of the Sample: Prepare a solution of the sample of an appropriate concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical technique depends on the specific analytical challenge. The following table provides a comparative overview of the performance of the discussed techniques for the analysis of isoxazole derivatives.

Parameter HPLC/UPLC GC HPTLC UV-Visible Spectroscopy
Primary Application Assay, impurity profiling, stability studiesResidual solvent analysisAssay, purity testing, fingerprintingAssay of pure substance
Specificity High (excellent separation of analytes from impurities and degradants)High (for volatile compounds)Moderate to High (good separation, but lower resolution than HPLC)Low (prone to interference from other absorbing species)
Sensitivity High (ng to pg level)Very High (for volatile compounds)Moderate (ng to µg level)Moderate (µg/mL level)
Precision (%RSD) Excellent (<2%)Excellent (<5%)Good (<3%)Good (<2%)
Accuracy (% Recovery) Excellent (98-102%)Excellent (95-105%)Good (97-103%)Good (98-102%)
Throughput Moderate (one sample at a time)Moderate (one sample at a time)High (multiple samples simultaneously)High (rapid measurements)
Cost (Instrument/Operation) High / ModerateHigh / LowModerate / LowLow / Very Low

The Crucial Role of Forced Degradation Studies

Forced degradation studies are a critical component of method validation, as they are used to demonstrate the specificity and stability-indicating nature of an analytical method.[4] These studies involve subjecting the drug substance to stress conditions more severe than those encountered during accelerated stability testing to generate potential degradation products.[4]

The Causality Behind Forced Degradation:

The rationale behind forced degradation is to create a "worst-case" scenario to ensure that the analytical method can effectively separate the intact drug from any and all potential degradation products. This provides confidence that the method can accurately measure the drug's purity and potency over its shelf life.

Forced Degradation Workflow:

Caption: A typical workflow for forced degradation studies.

Case Study: Forced Degradation of Leflunomide

Studies on leflunomide have shown that it is susceptible to degradation under acidic and basic conditions.[4][14][15]

  • Acidic Hydrolysis: Treatment with 0.1 N HCl leads to the formation of degradation products.[4]

  • Basic Hydrolysis: Treatment with 0.1 N NaOH also results in significant degradation, yielding 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline as the primary degradation products.[4]

  • Oxidative, Thermal, and Photolytic Stress: Leflunomide has been found to be relatively stable under oxidative, thermal, and photolytic stress conditions, with minimal degradation observed.[4]

The ability of the HPLC method to separate the intact leflunomide peak from these degradation products confirms its stability-indicating nature.[4]

Conclusion: A Holistic Approach to Analytical Method Validation

The validation of analytical methods for isoxazole derivatives is a multifaceted process that requires a deep understanding of the chemistry of the analyte and the principles of the analytical techniques employed. While HPLC remains the gold standard for assay and impurity profiling, other techniques such as GC, HPTLC, and UV-Visible spectroscopy play crucial roles in a comprehensive analytical control strategy. A well-designed and thoroughly validated analytical method, supported by robust forced degradation studies, is essential to ensure the quality, safety, and efficacy of isoxazole-based pharmaceuticals. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of analytical method validation, ultimately contributing to the successful development of new and effective medicines.

References

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2019). ResearchGate. [Link]

  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of Its Degradation Products. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • analytical method development and validation for estimation of residual solvents in gliclazide using gas chromatography. (2025). ResearchGate. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. (n.d.). National Center for Biotechnology Information. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). National Center for Biotechnology Information. [Link]

  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification. (2025). ResearchGate. [Link]

  • Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Leflunomide. (2025). ResearchGate. [Link]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. (2024). ijpar. [Link]

  • Recent Applications of UV-Visible Derivative Spectroscopic Method. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). Semantic Scholar. [Link]

  • Dr. Rajendra Gode College of Pharmacy, Malkapur, Maharashtra, India – 443101.. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and Validation of HPTLC and Green HPLC Methods for Determination of a New Combination of Quinfamide and Mebendazole. (2019). PubMed. [Link]

  • Analytical Method Development and Validation of Hptlc. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). gscbiological.org. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Methoxyphenyl)isoxazol-5-amine

This document provides essential procedural guidance for the safe handling and disposal of 4-(4-Methoxyphenyl)isoxazol-5-amine (CAS No. 86685-98-5), a heterocyclic building block frequently utilized in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-(4-Methoxyphenyl)isoxazol-5-amine (CAS No. 86685-98-5), a heterocyclic building block frequently utilized in medicinal chemistry and drug development.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established laboratory safety principles and an understanding of the compound's specific chemical and toxicological profile.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. 4-(4-Methoxyphenyl)isoxazol-5-amine is not a benign substance; its proper disposal is dictated by its toxicological and ecotoxicological profile. Disposal is not merely a logistical step but the final, critical stage of the chemical's lifecycle management.

Hazard Identification and Risk Profile

This compound is classified as hazardous.[3][4] The primary risks associated with its handling necessitate that it be treated as a hazardous waste stream from the moment of generation. Key hazard classifications are summarized in the table below.

PropertyValue & ClassificationCausality for Disposal Protocol
Physical Form Solid[3][4]Requires containment of dust during handling and disposal.
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)[3][4]Prohibits disposal in common trash or drains where accidental ingestion by wildlife or contamination of water could occur.
Skin Irritation Category 2 (H315: Causes skin irritation)[3]Mandates the use of appropriate gloves and requires that all contaminated materials (e.g., gloves, weigh boats) be disposed of as hazardous waste.
Eye Irritation Category 2 (H319: Causes serious eye irritation)[3]Requires robust eye protection during handling and dictates that spill cleanup procedures must prevent airborne dust.
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)[3]Necessitates that all handling and packaging for disposal occur in a well-ventilated area, preferably a certified chemical fume hood.
Water Hazard Class WGK 3 (Severely hazardous to water)[4]This is a critical parameter. It absolutely forbids disposal into the sanitary sewer system, as the compound can cause significant harm to aquatic ecosystems.[5][6]

Procedural Workflow for Disposal

The following sections provide a step-by-step methodology for the safe segregation, containment, and disposal of 4-(4-Methoxyphenyl)isoxazol-5-amine and its associated contaminated materials.

Personal Protective Equipment (PPE) Mandate

Due to the compound's irritant properties and potential for dust generation, the following minimum PPE must be worn when handling the waste material:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: All handling of the solid waste or containers should be performed within a certified chemical fume hood to mitigate inhalation risks (H335).[3][7]

Waste Segregation and Containment

Principle: Never mix incompatible waste streams. This compound must be segregated as a solid, non-halogenated organic hazardous waste.

Step-by-Step Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum).

  • Labeling: The label must be affixed before any waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "4-(4-Methoxyphenyl)isoxazol-5-amine"

    • CAS Number: "86685-98-5"

    • Associated Hazard Pictograms: GHS07 (Exclamation Mark).[3][4]

  • Waste Collection:

    • Solid Compound: Carefully transfer any unused or waste 4-(4-Methoxyphenyl)isoxazol-5-amine into the designated waste container inside a fume hood.

    • Contaminated Labware: Dispose of all single-use items that have come into direct contact with the compound (e.g., weighing papers, contaminated gloves, pipette tips, spill pads) into the same container.

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) away from heat, ignition sources, and incompatible materials.

Decontamination of Reusable Glassware

Principle: The rinsate from decontaminating glassware is also hazardous waste and must be collected.

Step-by-Step Protocol:

  • Initial Rinse (in a fume hood): Rinse the container or glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and transferred into a designated liquid hazardous waste container for non-halogenated organic solvents. Do not pour the rinsate down the drain. [5]

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from 4-(4-Methoxyphenyl)isoxazol-5-amine.

G start Waste Generated: 4-(4-Methoxyphenyl)isoxazol-5-amine or Contaminated Material ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste: (Pure compound, contaminated gloves, weigh paper) waste_type->solid_waste Solid empty_container Empty Reusable Container (e.g., Glass Bottle) waste_type->empty_container Container collect_solid Step 3a: Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid triple_rinse Step 3b: Triple Rinse with Solvent (e.g., Acetone) in Fume Hood empty_container->triple_rinse store_waste Step 5: Seal Container & Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_rinsate Step 4: Collect Rinsate in Labeled Liquid Hazardous Waste Container triple_rinse->collect_rinsate collect_rinsate->store_waste final_disposal Step 6: Arrange Pickup by Certified Environmental Waste Vendor store_waste->final_disposal

Caption: Disposal decision workflow for 4-(4-Methoxyphenyl)isoxazol-5-amine.

Emergency Procedures: Small Spill Management

Principle: Be prepared. Ensure a chemical spill kit is readily available.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be down).

  • Control the Spill: Wearing full PPE, cover the solid spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean Up: Carefully sweep the absorbed material into a container. Avoid creating dust.

  • Package & Label: Place the collected spill debris into your designated hazardous waste container for 4-(4-Methoxyphenyl)isoxazol-5-amine.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Dispose of the cleaning materials as hazardous waste.

Final Disposal

The ultimate disposal of the collected hazardous waste must be conducted by a licensed and certified environmental waste management contractor.[7][8] The most common and effective method for this type of organic compound is high-temperature incineration at a permitted facility. Your institution's Environmental Health and Safety (EHS) office is the designated authority for arranging the final pickup and disposal of chemical waste and must be contacted to schedule this service.

References

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide . MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. [Link]

  • Safety Data Sheet: 4-Methoxyphenol . Carl ROTH. [Link]

  • N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine . PubChem. [Link]

  • Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- . PubChem. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet . SKC Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

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